1-Methyl-1H-pyrazole-4-carbonyl chloride
Description
Properties
IUPAC Name |
1-methylpyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-3-4(2-7-8)5(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBBQLJPRXPVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390389 | |
| Record name | 1-Methyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79583-19-0 | |
| Record name | 1-Methyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrazole-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-carbonyl chloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Methyl-1H-pyrazole-4-carbonyl chloride, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Core Chemical Properties
This compound is a heterocyclic compound featuring a pyrazole ring, which is a five-membered aromatic ring with two adjacent nitrogen atoms. The presence of a reactive acyl chloride group makes it a versatile intermediate for the synthesis of a wide array of derivatives.
Physicochemical Data
Quantitative data for this compound and its precursor, 1-Methyl-1H-pyrazole-4-carboxylic acid, are summarized in the table below for easy comparison. Data for the related, more complex derivative, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, is also included to provide additional context on the properties of substituted pyrazole-4-carbonyl chlorides.
| Property | This compound | 1-Methyl-1H-pyrazole-4-carboxylic acid | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride |
| CAS Number | 79583-19-0[1] | 5952-92-1[2] | 141573-96-8[3][4][5][6] |
| Molecular Formula | C₅H₅ClN₂O[1] | C₅H₆N₂O₂[7] | C₆H₅ClF₂N₂O[3][5] |
| Molecular Weight | 144.56 g/mol [1] | 126.11 g/mol [7] | 194.57 g/mol [3][5] |
| Melting Point | Not available | 203-208 °C[7] | Not available |
| Boiling Point | Not available | 306.9 ± 15.0 °C (predicted)[7] | Not available |
| Density | Not available | Not available | 1.52 g/cm³[3] |
| SMILES | O=C(Cl)C1=CN(C)N=C1[1] | CN1C=C(C=N1)C(=O)O[7] | CN1C=C(C(=N1)C(F)F)C(=O)Cl[8] |
| InChI Key | Not available | UPPPWUOZCSMDTR-UHFFFAOYSA-N[7] | MZGPCLIDFPCPTI-UHFFFAOYSA-N[3][8] |
Synthesis and Reactivity
Synthesis
This compound is typically synthesized from its corresponding carboxylic acid, 1-methyl-1H-pyrazole-4-carboxylic acid. This conversion is a standard procedure in organic chemistry, commonly achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with thionyl chloride.[3]
Caption: General synthesis pathway for this compound.
Reactivity
The carbonyl chloride group is a highly reactive moiety that readily undergoes nucleophilic acyl substitution.[9] This makes this compound a valuable intermediate for the synthesis of a variety of derivatives, including amides, esters, and thioesters, by reacting it with amines, alcohols, and thiols, respectively. The electron-withdrawing nature of the pyrazole ring can influence the reactivity of the acyl chloride.
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve 1-methyl-1H-pyrazole-4-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene).
-
Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the reaction mixture at room temperature. A catalytic amount of DMF can be added to increase the reaction rate.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or disappearance of the starting material). The reaction is typically complete within 2-16 hours.[9]
-
Work-up: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude this compound can be used directly in the next step or purified by distillation or crystallization if necessary.
Caption: A typical experimental workflow for the synthesis of an acyl chloride.
Applications in Drug Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[9] Pyrazole-containing compounds exhibit a broad spectrum of biological activities. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, the related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, is used in the synthesis of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[3]
Safety and Handling
Based on the available information for this compound and its analogs, this compound should be handled with care. The signal word "Danger" is associated with it, and it is recommended to be stored under an inert atmosphere at 2-8°C.[1] Acyl chlorides, in general, are corrosive and moisture-sensitive. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
For the related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, GHS hazard statements indicate that it is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[8] While these specific hazards are not confirmed for the title compound, it is prudent to handle it with similar precautions.
References
- 1. 79583-19-0|this compound|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]
- 4. 141573-96-8 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride AKSci 8387FY [aksci.com]
- 5. anaxlab.com [anaxlab.com]
- 6. 1H-Pyrazole-4-carbonyl chloride, 3-(difluoromethyl)-1-methyl- | 141573-96-8 [chemicalbook.com]
- 7. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]
- 8. 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride | C6H5ClF2N2O | CID 15340110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]
An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-carbonyl Chloride and its Prominent Analogue
This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-4-carbonyl chloride, including its chemical identity and structure. Due to the limited publicly available in-depth data on this specific compound, this guide extends its focus to the extensively researched and industrially significant analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This analogue serves as a critical intermediate in the synthesis of modern agrochemicals, and its detailed examination offers valuable insights for researchers, scientists, and professionals in drug and pesticide development.
Compound Identification and Structure
This compound is a heterocyclic organic compound.
-
CAS Number: 79583-19-0
-
Molecular Formula: C₅H₅ClN₂O
-
Structure:
Caption: Structure of this compound.
A closely related and more extensively documented compound is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride .
-
Synonyms: 1-Methyl-3-difluoromethylpyrazole-4-carbonyl chloride.[2]
-
Structure:
Caption: Structure of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.
Physicochemical and Quantitative Data
The following table summarizes the key properties of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.
| Property | Value |
| CAS Number | 141573-96-8 |
| Molecular Weight | 194.57 g/mol [1] |
| Molecular Formula | C₆H₅ClF₂N₂O |
| Density | 1.52 g/cm³[1] |
| Boiling Point | 276.4 °C[2] |
| Flash Point | 120.9 °C[2] |
| Refractive Index | 1.533[2] |
| Vapor Pressure | 0.00482 mmHg at 25°C[2] |
Experimental Protocols and Synthesis
The most common and direct method for synthesizing pyrazole-4-carbonyl chlorides is through the chlorination of the corresponding pyrazole-4-carboxylic acid. Thionyl chloride (SOCl₂) is a widely used reagent for this conversion.[1]
Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
This protocol is based on the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride.[1]
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
An inert solvent (e.g., toluene or dichloromethane)
-
Reaction flask with a reflux condenser and a gas outlet to neutralize HCl gas
-
Heating mantle and magnetic stirrer
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in an excess of thionyl chloride or in an inert solvent.
-
Add a catalytic amount of DMF to the mixture.
-
Heat the reaction mixture to reflux and maintain this temperature with stirring. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure (vacuum distillation).
-
The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride can be used directly for the next step or purified further by distillation under high vacuum.
Logical Workflow for Synthesis:
Caption: Synthesis of the carbonyl chloride from its carboxylic acid precursor.
Applications in Agrochemical and Pharmaceutical Synthesis
The pyrazole carbonyl chloride functional group is a highly reactive acylating agent, making it a valuable building block in organic synthesis. It readily undergoes nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.[1]
A primary application of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. It is a key intermediate for the production of Pydiflumetofen, a broad-spectrum fungicide.[4]
Synthesis of Pydiflumetofen:
Pydiflumetofen is synthesized by forming an amide bond between 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride and a specific substituted amine.
Signaling Pathway and Experimental Workflow:
The following diagram illustrates the role of the carbonyl chloride as a key intermediate in the synthesis of the active fungicide Pydiflumetofen. This represents a critical workflow in the development of modern agrochemicals.
Caption: Role of the carbonyl chloride in the synthesis of Pydiflumetofen.
The resulting fungicide, Pydiflumetofen, acts by inhibiting the enzyme succinate dehydrogenase, which is essential for cellular respiration in fungi. This disruption of the fungal metabolic pathway leads to the effective control of a wide range of plant diseases.[1]
Conclusion for Researchers and Developers
This compound and its derivatives, particularly the 3-(difluoromethyl) analogue, are of significant interest to researchers in medicinal chemistry and agrochemical development. The pyrazole scaffold is a well-established pharmacophore, and the ability to readily functionalize the 4-position via the carbonyl chloride handle allows for the creation of diverse molecular libraries for screening and optimization. The synthetic accessibility and reactivity of these compounds make them powerful tools for developing new active ingredients with tailored biological activities. Professionals in this field should note the high reactivity of the carbonyl chloride group, which requires handling under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.
References
- 1. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride | C6H5ClF2N2O | CID 15340110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazole-4-carbonyl chloride, 3-(difluoromethyl)-1-methyl- | 141573-96-8 [chemicalbook.com]
An In-depth Technical Guide to the Spectroscopic Analysis of 1-Methyl-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 1-Methyl-1H-pyrazole-4-carbonyl chloride. The information presented herein is essential for the verification of the compound's structure, purity assessment, and for quality control in synthetic and drug development processes. While experimental data for this specific molecule is not publicly available, this document compiles predicted and typical spectroscopic data based on the analysis of related pyrazole derivatives and acyl chlorides.
Data Presentation
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These values are illustrative and based on the known spectroscopic behavior of similar chemical structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.2 | Singlet | N/A |
| H-5 | 8.0 - 8.4 | Singlet | N/A |
| N-CH₃ | 3.9 - 4.2 | Singlet | N/A |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 160 - 165 |
| C-3 | 138 - 142 |
| C-4 | 115 - 120 |
| C-5 | 130 - 135 |
| N-CH₃ | 35 - 40 |
Table 3: Predicted IR Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Acyl Chloride) | 1770 - 1810 | Strong |
| C=N (Pyrazole Ring) | 1500 - 1550 | Medium |
| C-H (Aromatic/Heteroaromatic) | 3000 - 3100 | Medium to Weak |
| C-H (Methyl) | 2850 - 3000 | Medium to Weak |
Table 4: Predicted Mass Spectrometry Data
| Fragment | Predicted m/z | Notes |
| [M]+• | 144.01 | Molecular Ion |
| [M-Cl]+ | 109.02 | Loss of Chlorine |
| [M-COCl]+ | 81.04 | Loss of Carbonyl Chloride |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized for the analysis of pyrazole derivatives and acyl chlorides and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A 300 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Due to the reactivity of the acyl chloride, an aprotic solvent is required.
-
Transfer the solution to a 5 mm NMR tube.
-
If quantitative analysis is needed, a known amount of an internal standard can be added.
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze chemical shifts and coupling patterns to assign the structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr. Press the mixture into a thin, transparent pellet.
-
Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂). Use a solution cell with an appropriate path length. Given the reactivity of the analyte, this method must be performed with caution in an inert solvent.
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the solvent.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, with Electron Ionization (EI) or Electrospray Ionization (ESI).
Sample Preparation:
-
Direct Infusion: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent (e.g., methanol or acetonitrile). The solution is then infused directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile solvent and injected into the GC, which separates the components before they enter the mass spectrometer. This is suitable for volatile and thermally stable compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is dissolved in a suitable solvent and injected into the LC system for separation prior to introduction into the mass spectrometer. This is suitable for less volatile or thermally labile compounds.
Data Acquisition:
-
Calibrate the mass spectrometer using a known standard.
-
Select the appropriate ionization mode (EI or ESI).
-
Acquire the mass spectrum over a suitable m/z range.
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to gain structural information.
Mandatory Visualization
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Integration of spectroscopic data for structural confirmation.
An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-1H-pyrazole-4-carbonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the synthetic protocol, purification methods, and analytical characterization of the title compound.
Introduction
This compound is a reactive acyl chloride derivative of 1-methyl-1H-pyrazole-4-carboxylic acid. The pyrazole moiety is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the carbonyl chloride functional group makes this compound a versatile building block for the synthesis of amides, esters, and other derivatives through nucleophilic acyl substitution reactions. Its structural analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, is a crucial intermediate in the production of several fungicides.[1] This guide focuses on the non-fluorinated parent compound, providing essential information for its laboratory-scale preparation and characterization.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the reaction of its corresponding carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This reaction proceeds through the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group, facilitating nucleophilic attack by the chloride ion.[2][3]
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on general procedures for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.[2][3]
Materials:
-
1-Methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent (optional)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, optional)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (e.g., nitrogen or argon) supply
-
Rotary evaporator
Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1-Methyl-1H-pyrazole-4-carboxylic acid.
-
Addition of Reagent: Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. If desired, the reaction can be carried out in an inert solvent like anhydrous dichloromethane. A catalytic amount of anhydrous DMF can also be added to accelerate the reaction.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator. Care should be taken to avoid bumping. The crude this compound is often used directly in the next step without further purification. If higher purity is required, distillation under high vacuum may be performed.
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. This reaction should be performed in a well-ventilated fume hood.
-
The reaction evolves toxic gases (HCl and SO₂). The reflux condenser should be fitted with a gas trap (e.g., a drying tube followed by a bubbler containing a sodium hydroxide solution).
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Characterization
The successful synthesis of this compound can be confirmed through various analytical techniques.
Physicochemical Properties
| Property | Value |
| CAS Number | 79583-19-0 |
| Molecular Formula | C₅H₅ClN₂O |
| Molecular Weight | 144.56 g/mol |
| Appearance | Expected to be a solid or liquid |
| Boiling Point | Not available |
| Melting Point | Not available |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound.
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Estimated) (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | Singlet | 1H | Pyrazole H-5 |
| ~8.0 - 7.8 | Singlet | 1H | Pyrazole H-3 |
| ~4.0 - 3.8 | Singlet | 3H | N-CH₃ |
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Estimated) (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 160 | C=O (carbonyl) |
| ~140 - 135 | Pyrazole C-5 |
| ~135 - 130 | Pyrazole C-3 |
| ~120 - 115 | Pyrazole C-4 |
| ~40 - 35 | N-CH₃ |
Table 3: IR (Infrared) Spectroscopy Data (Estimated)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780 - 1740 | Strong | C=O stretch (acyl chloride) |
| ~1600 - 1450 | Medium | C=C and C=N stretching (pyrazole ring) |
| ~1300 - 1200 | Strong | C-N stretching |
| ~800 - 700 | Strong | C-Cl stretch |
Table 4: MS (Mass Spectrometry) Data
| m/z (mass-to-charge ratio) | Ion | Source |
| 144.00848 | [M]⁺ | Predicted[4] |
| 145.01631 | [M+H]⁺ | Predicted[4] |
Experimental and Logical Workflows
The following diagrams illustrate the synthesis and characterization workflow.
References
An In-depth Technical Guide to the Reactivity and Stability of 1-Methyl-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-Methyl-1H-pyrazole-4-carbonyl chloride, a key building block in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. This document outlines its synthesis, key reactions, stability profile, and safe handling procedures, supported by experimental protocols and mechanistic diagrams.
Chemical Properties and Synthesis
This compound (CAS No. 79583-19-0) is a heterocyclic acyl chloride with the molecular formula C₅H₅ClN₂O and a molecular weight of 144.56 g/mol .[1] The presence of the pyrazole ring and the reactive acyl chloride group makes it a versatile intermediate in organic synthesis.
The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 1-Methyl-1H-pyrazole-4-carboxylic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is a common and effective method.[2][3]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 79583-19-0 | [1][4] |
| Molecular Formula | C₅H₅ClN₂O | [1][4] |
| Molecular Weight | 144.56 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid or liquid | - |
| InChI Key | QLBBQLJPRXPVOS-UHFFFAOYSA-N | [4] |
Synthesis Pathway
Caption: Synthesis of this compound.
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is characteristic of acyl chlorides and allows for the facile introduction of the 1-methyl-1H-pyrazole-4-carbonyl moiety into various molecules.
Nucleophilic Acyl Substitution
This compound readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including amines, alcohols, and water.[5] These reactions proceed through a nucleophilic addition-elimination mechanism.[6][7]
General Mechanism of Nucleophilic Acyl Substitution
Caption: Nucleophilic acyl substitution mechanism.
Reaction with Amines (Amidation)
The reaction with primary or secondary amines is a cornerstone of the utility of this compound, leading to the formation of stable amide bonds. This reaction is fundamental in the synthesis of many biologically active compounds. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Hydrolysis
Like other acyl chlorides, this compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid, 1-Methyl-1H-pyrazole-4-carboxylic acid, with the liberation of hydrochloric acid.[6][8] This necessitates the use of anhydrous conditions during its synthesis and handling. The hydrolysis reaction also follows the nucleophilic addition-elimination pathway, with water acting as the nucleophile.[5][6]
Stability
The stability of this compound is a critical consideration for its storage and use.
Table 2: Stability Profile
| Condition | Stability | Products of Decomposition | Notes |
| Moisture/Water | Unstable | 1-Methyl-1H-pyrazole-4-carboxylic acid, HCl | Highly susceptible to hydrolysis. Store in a dry, inert atmosphere.[9] |
| Heat | Thermally Labile | Decomposition products may include NOx, CO, CO₂, HCl | Acyl chlorides can decompose at elevated temperatures.[9] Low-temperature purification is recommended.[9] |
| Bases | Reactive | Substituted products (e.g., amides, esters) | Reacts readily with bases. |
| Acids | Generally stable | - | - |
| Oxidizing Agents | Reactive | - | Avoid contact with strong oxidizing agents. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and a typical reaction of this compound, based on established procedures for similar compounds.
Synthesis of this compound
Objective: To synthesize this compound from 1-Methyl-1H-pyrazole-4-carboxylic acid.
Materials:
-
1-Methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Dry glassware
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere, suspend 1-Methyl-1H-pyrazole-4-carboxylic acid in an anhydrous solvent (e.g., toluene or DCM).
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or disappearance of starting material).
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude this compound can be used directly in the next step or purified by distillation under reduced pressure.
Amidation Reaction with a Primary Amine
Objective: To synthesize an N-substituted-1-methyl-1H-pyrazole-4-carboxamide.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Dry glassware
-
Inert atmosphere
Experimental Workflow for Amidation
Caption: A typical workflow for an amidation reaction.
Handling, Storage, and Safety
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Keep away from moisture, strong bases, and oxidizing agents.
Safety Precautions:
-
This compound is expected to be corrosive and a lachrymator, similar to other acyl chlorides.
-
It may cause severe skin burns and eye damage.
-
In case of contact, immediately flush the affected area with plenty of water and seek medical attention.
-
In case of inhalation, move to fresh air and seek medical attention.
-
In case of ingestion, do not induce vomiting and seek immediate medical attention.
This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the relevant safety data sheets (SDS) before handling this chemical.
References
- 1. scbt.com [scbt.com]
- 2. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 6. savemyexams.com [savemyexams.com]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 9. benchchem.com [benchchem.com]
The Versatility of Pyrazole Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic tractability have led to the development of a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth exploration of the potential applications of pyrazole derivatives, focusing on their roles in oncology, inflammation, infectious diseases, and neurology.
Anticancer Applications of Pyrazole Derivatives
Pyrazole-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the disruption of microtubule dynamics.[1]
Kinase Inhibition
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth, proliferation, and survival.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the VEGF signaling pathway. Several pyrazole derivatives have been developed as potent inhibitors of VEGFRs.[2] Axitinib, a pyrazole-containing drug, is a potent and selective inhibitor of VEGFR-1, -2, and -3.[3] By blocking the ATP-binding site of these receptors, these compounds inhibit downstream signaling cascades, leading to a reduction in tumor vascularization, growth, and metastasis.
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. Pyrazole derivatives have been designed to target CDKs, inducing cell cycle arrest and apoptosis. For instance, some pyrazolo[1,5-a]pyrimidines have shown potent inhibitory activity against CDK2/cyclin A.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is frequently overactivated in various cancers, promoting cell proliferation and survival. Pyrazole-based compounds have been investigated as EGFR inhibitors, showing promise in preclinical studies.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[4] Certain pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. These compounds often bind to the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle.
Quantitative Data: Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Target | IC50 / GI50 | Reference |
| Pyrazole-benzothiazole hybrids | HT29, PC3, A549, U87MG | VEGFR-2 | 3.17-6.77 µM | [5] |
| Pyrazole carbaldehyde derivative | MCF7 | PI3 Kinase | 0.25 µM | [5] |
| Pyrazole ring-containing isolongifolanone derivative | MCF7 | Apoptosis Induction | 5.21 µM | [5] |
| Pyrazolo[4,3-d]pyrimidin-7(6H)-ones | HeLa, CAKI-I, PC-3, MiaPaCa-2, A549 | mTOR | 14-37 µM | [2] |
| Diphenyl pyrazole–chalcone derivative | HNO-97 | Not Specified | 10-10.5 µM | [6] |
Anti-inflammatory Applications: The Role of COX-2 Inhibition
Perhaps the most well-known application of pyrazole derivatives is in the treatment of inflammation. The selective inhibition of cyclooxygenase-2 (COX-2) by pyrazole-based drugs like Celecoxib has revolutionized the management of inflammatory conditions such as arthritis.[7][8]
Mechanism of COX-2 Inhibition
Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[9] Celecoxib and other pyrazole-based COX-2 inhibitors possess a characteristic diarylheterocyclic structure that allows them to selectively bind to and inhibit the active site of the COX-2 enzyme, while sparing COX-1.[10] This selective inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[9][11]
Quantitative Data: COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound/Derivative Class | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 15,000 | 40 | 375 | [12] |
| Pyrazole Derivative 2a | Not Specified | 19.87 | Not Specified | [6] |
| Pyrazole Derivative 3b | Not Specified | 39.43 | 22.21 | [6] |
| Pyrazole Derivative 5b | Not Specified | 38.73 | 17.47 | [6] |
| Chalcone substituted pyrazole 6e | Not Specified | Not Specified | 215.44 | [13] |
Antimicrobial Potential of Pyrazole Scaffolds
The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, making them a promising area of research.[14][15][16]
Mechanisms of Antimicrobial Action
The precise mechanisms by which pyrazole derivatives exert their antimicrobial effects are still under investigation and likely vary depending on the specific substitutions on the pyrazole ring. Some proposed mechanisms include the inhibition of essential microbial enzymes, disruption of cell membrane integrity, and interference with nucleic acid synthesis. For instance, certain pyrazole-thiazole hybrids have shown potent antibacterial activity.[17]
Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Imidazo-pyridine substituted pyrazole | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | <1 | [16] |
| Thiazolo-pyrazole derivative | MRSA | 4 | [16] |
| Aminoguanidine-derived 1,3-diphenyl pyrazole | E. coli 1924 | 1 | [16] |
| Pyrazole derivative 21c | Multi-drug resistant bacteria | 0.25 | [15] |
| Pyrazole derivative 23h | Multi-drug resistant bacteria | 0.25 | [15] |
Applications in Neurological Disorders
Pyrazole derivatives have also shown significant potential in the treatment of neurological and neuropsychiatric disorders. Their ability to interact with key targets in the central nervous system (CNS) has opened up new avenues for drug development.[18][19]
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.[12] Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.[12][18] Several pyrazoline derivatives, which are structurally related to pyrazoles, have been identified as potent and selective inhibitors of MAO-A or MAO-B.[18]
Cannabinoid Receptor Antagonism
The cannabinoid receptor 1 (CB1) is a key component of the endocannabinoid system and is involved in regulating appetite, pain, and mood. Pyrazole derivatives, such as Rimonabant, have been developed as CB1 receptor antagonists. These compounds have been investigated for the treatment of obesity and related metabolic disorders. The structure-activity relationship studies have shown that specific substitutions on the pyrazole ring are crucial for potent and selective CB1 antagonistic activity.
Experimental Protocols
Synthesis of Pyrazole Derivatives (General Procedure)
A common method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-diketone with a hydrazine derivative.
Materials:
-
Substituted 1,3-diketone
-
Substituted hydrazine hydrochloride
-
Ethanol or acetic acid (solvent)
-
Sodium acetate (if using hydrazine hydrochloride)
Procedure:
-
Dissolve the 1,3-diketone in the chosen solvent in a round-bottom flask.
-
Add an equimolar amount of the substituted hydrazine (or its hydrochloride salt along with sodium acetate).
-
Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with a suitable solvent (e.g., cold ethanol), and dry it.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
COX Probe (e.g., a fluorogenic probe)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, diluted COX cofactor, and the COX probe to each well.
-
Add the diluted test compound or vehicle (DMSO) to the respective wells.
-
Add the diluted COX-1 or COX-2 enzyme to the wells and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Microorganism of interest (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compound (dissolved in a suitable solvent)
-
96-well microplate
-
Inoculum of the microorganism standardized to a specific concentration
Procedure:
-
Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: A generalized workflow for drug discovery and development.
Caption: A typical experimental workflow for the synthesis of pyrazole derivatives.
Caption: Simplified signaling pathway of COX-2 inhibition by Celecoxib.
Caption: VEGFR signaling pathway and its inhibition by pyrazole derivatives.
Caption: Mechanism of action of pyrazole-based MAO inhibitors.
Conclusion
The pyrazole scaffold continues to be a cornerstone in the development of new therapeutic agents. Its versatility allows for the fine-tuning of pharmacological properties to target a wide range of diseases. The examples discussed in this guide highlight the significant contributions of pyrazole derivatives to medicinal chemistry and underscore their potential for future drug discovery efforts. Further exploration of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of next-generation pyrazole-based drugs with improved efficacy and safety profiles.
References
- 1. jetir.org [jetir.org]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubulin depolymerization may be an ancient biological motor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Discovery Workflow - What is it? [vipergen.com]
- 9. genemod.net [genemod.net]
- 10. psychscenehub.com [psychscenehub.com]
- 11. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 12. pharmafocuseurope.com [pharmafocuseurope.com]
- 13. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Monoamine_oxidase_inhibitor [bionity.com]
- 17. dovepress.com [dovepress.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 1-Methyl-1H-pyrazole-4-carbonyl chloride
This guide provides comprehensive safety and handling information for 1-Methyl-1H-pyrazole-4-carbonyl chloride, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, and emergency procedures associated with this compound.
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is classified as causing severe skin burns and eye damage.[1]
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
Source: PubChem
Precautionary Measures and Personal Protection
Strict adherence to safety protocols is essential when working with this compound to minimize exposure and prevent adverse health effects.
Appropriate PPE must be worn at all times when handling this substance.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[2][3] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[2] Chemical-resistant gloves (inspected prior to use) are required.[4] A complete suit protecting against chemicals is recommended.[3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4] |
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[6]
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[8]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep the container tightly closed.[4]
-
Store under an inert gas.[4]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
The following diagram outlines the initial steps to be taken in case of exposure.
Caption: First aid procedures for exposure to this compound.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7]
-
Special Hazards: May produce hazardous combustion products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4][7]
The following workflow should be followed in the event of a spill.
Caption: Workflow for responding to an accidental release of the compound.
Toxicological Information
Disposal Considerations
Dispose of this material and its container as hazardous waste.[4] Contact a licensed professional waste disposal service to dispose of this material.[4] Contaminated packaging should be disposed of as an unused product.[4] Do not allow the product to enter drains.[4][7]
References
Physical and chemical properties of substituted pyrazole-4-carbonyl chlorides
An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Pyrazole-4-Carbonyl Chlorides
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of substituted pyrazole-4-carbonyl chlorides, a critical class of chemical intermediates. Their importance lies in their role as versatile building blocks for the synthesis of a wide array of biologically active compounds used in pharmaceuticals and agrochemicals. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] The high reactivity of the carbonyl chloride group makes these compounds ideal precursors for creating diverse libraries of derivatives for drug discovery and development.
Core Chemical Structure
Substituted pyrazole-4-carbonyl chlorides are characterized by a five-membered aromatic pyrazole ring with a carbonyl chloride group at the 4-position. The other positions on the ring (1, 3, and 5) can bear a variety of substituents (R¹, R³, R⁵), which modulate the molecule's physical, chemical, and biological properties. The nitro group, for example, is a strong electron-withdrawing group that can affect the molecule's reactivity.[1]
Physical Properties
The physical properties of substituted pyrazole-4-carbonyl chlorides vary significantly depending on the nature and size of the substituents on the pyrazole ring. These compounds are typically solids at room temperature. Below is a summary of data for several representative examples.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | C₁₂H₁₁ClN₂O | 234.69 | 58-59 | 61226-20-8[4] |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | C₆H₅ClF₂N₂O | 194.56 | Not Available | 141573-96-8[5] |
| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C₇H₈Cl₂N₂O | 207.05 | Not Available | 129560-00-5[6] |
| 5-fluoro-1,3-dimethyl-1H-Pyrazole-4-carbonyl chloride | C₆H₆ClFN₂O | 176.58 | Not Available | 202476-26-4[7] |
Chemical Properties and Reactivity
The chemistry of pyrazole-4-carbonyl chlorides is dominated by the highly electrophilic carbonyl chloride group. This functional group is a reactive acylating agent that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[1]
Key Reactions:
-
Amidation: Reaction with primary or secondary amines yields the corresponding pyrazole-4-carboxamides. This is one of the most common transformations in drug discovery to introduce diversity.
-
Esterification: Reaction with alcohols produces pyrazole-4-carboxylate esters.
-
Thioesterification: Reaction with thiols gives pyrazole-4-carbothioates.
-
Friedel-Crafts Acylation: The carbonyl chloride can act as an acylating agent for aromatic rings under Friedel-Crafts conditions.
The pyrazole ring itself is aromatic and can undergo electrophilic substitution (e.g., nitration, halogenation), typically at the 4-position if it is unsubstituted.[8][9] However, in pyrazole-4-carbonyl chlorides, the reactivity of the carbonyl chloride group generally dictates the outcome of reactions with nucleophiles.
References
- 1. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]
- 2. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride | C6H5ClF2N2O | CID 15340110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O | CID 45081914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS#:202476-26-4 | 1H-Pyrazole-4-carbonyl chloride, 5-fluoro-1,3-dimethyl- (9CI) | Chemsrc [chemsrc.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
The Discovery and Enduring Legacy of Pyrazole-Based Reagents: A Technical Guide
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its versatile structure is integral to numerous FDA-approved drugs, showcasing a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3] The unique physicochemical characteristics of the pyrazole core, such as its capacity to function as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1] This in-depth guide explores the historical discovery of pyrazole, key synthetic methodologies, and its profound impact on drug development through an examination of prominent pyrazole-based therapeutic agents.
The Genesis of Pyrazole Chemistry: Knorr's Discovery
The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first reported the synthesis of a pyrazole derivative.[4][5] This seminal work, which involved the condensation of a β-ketoester with a hydrazine derivative, laid the foundation for what is now famously known as the Knorr pyrazole synthesis.[4][6] This reaction proved to be highly versatile, enabling the creation of a wide array of substituted pyrazoles and opening the door to the exploration of their chemical and biological properties.[4]
The Knorr Pyrazole Synthesis: A Foundational Protocol
The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[6][7] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6]
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (based on Knorr's 1883 publication) [4]
-
Materials:
-
Phenylhydrazine (100 g)
-
Ethyl acetoacetate (125 g)
-
Reaction vessel suitable for heating
-
Water bath
-
Apparatus for separating immiscible liquids
-
Crystallization dish
-
Melting point apparatus
-
-
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[4]
-
Initial Condensation: The mixture was allowed to stand at ambient temperature, leading to an initial condensation reaction that formed an oily product and water.[4]
-
Separation of Water: The water formed during the initial condensation was separated from the oily product.[4]
-
Cyclization: The oily condensation product was then heated on a water bath for an extended period to induce cyclization through the elimination of ethanol, forming the crude pyrazolone product.[4]
-
Isolation and Purification: Upon cooling, the product solidified and was then purified.[4]
-
Pyrazole-Based Reagents in Modern Drug Discovery
The pyrazole scaffold is a key component in drugs targeting a variety of diseases, most notably in oncology and inflammation.[1] Its metabolic stability and ability to be readily functionalized have made it a favored building block for medicinal chemists.[8] Several blockbuster drugs, including Celecoxib and Sildenafil, feature a pyrazole core, underscoring its significance in pharmaceutical development.[8]
Case Study: Celecoxib (Celebrex®) - A Selective COX-2 Inhibitor
The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, in the early 1990s revolutionized the understanding of inflammation.[9] While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[9] This led to the hypothesis that selectively inhibiting COX-2 could provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[9][10] Celecoxib, a diaryl-substituted pyrazole, emerged from this research as a highly selective COX-2 inhibitor.[11]
Mechanism of Action of Celecoxib
Celecoxib functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[11][12] This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that are key mediators of pain and inflammation.[12] The polar sulfonamide side chain of celecoxib binds to a hydrophilic side pocket region close to the active COX-2 binding site, which is larger and more flexible than the corresponding site in COX-1, accounting for its selectivity.[10][12]
Synthesis of Celecoxib
A common synthetic route to Celecoxib involves the cyclocondensation of a substituted 1,3-diketone with the appropriate hydrazine derivative.[9][13]
Experimental Protocol: Synthesis of Celecoxib [9]
-
Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[9]
-
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid
-
Sodium bicarbonate
-
-
Procedure:
-
A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel.[9]
-
An equimolar amount of 4-sulfamoylphenylhydrazine hydrochloride is added, and the mixture is heated to reflux.[9]
-
The reaction is monitored for completion.
-
Upon completion, the reaction mixture is cooled, and the crude product is isolated.
-
The crude product is purified by recrystallization to yield pure Celecoxib.[9]
-
Quantitative Data: COX-1/COX-2 Inhibition
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
Data is representative and may vary based on assay conditions.
Case Study: Sildenafil (Viagra®) - A PDE5 Inhibitor
Sildenafil was originally synthesized and studied by Pfizer chemists for the treatment of hypertension and angina pectoris.[14] During Phase I clinical trials, it was observed to have little effect on angina but could induce marked penile erections, a serendipitous discovery that led to its development as a treatment for erectile dysfunction.[14][15]
Mechanism of Action of Sildenafil
Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[14][16] In the corpus cavernosum of the penis, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to increase levels of cyclic guanosine monophosphate (cGMP).[14][17] cGMP induces smooth muscle relaxation, leading to vasodilation and increased blood flow, resulting in an erection.[14][18] PDE5 is the enzyme responsible for the degradation of cGMP.[19] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing the erectile response to sexual stimulation.[14][17]
Synthesis of Sildenafil
The synthesis of sildenafil involves the construction of the pyrazolopyrimidinone core. A common route involves the methylation of 3-propylpyrazole-5-carboxylic acid ethyl ester, followed by a series of transformations including nitration, amide formation, reduction, acylation, and cyclization.[14]
Experimental Protocol: Key Steps in Sildenafil Synthesis [14]
-
Methylation: 3-propylpyrazole-5-carboxylic acid ethyl ester is methylated with dimethyl sulfate.[14]
-
Hydrolysis: The ester is hydrolyzed to the free acid using aqueous sodium hydroxide.[14]
-
Nitration: The pyrazole ring is nitrated using a mixture of oleum and fuming nitric acid.[14]
-
Carboxamide Formation: The carboxylic acid is converted to a carboxamide.[14]
-
Reduction: The nitro group is reduced to an amino group.[14]
-
Acylation: The amino group is acylated with 2-ethoxybenzoyl chloride.[14]
-
Cyclization: The intermediate undergoes cyclization to form the pyrimidinone ring.[14]
-
Sulfonation and Condensation: The final steps involve sulfonation and condensation with 1-methylpiperazine to yield sildenafil.[14]
Quantitative Data: Sildenafil
| Parameter | Value |
| PDE5 IC₅₀ | ~3.5 nM |
| Metabolism | Primarily by CYP3A4 (major) and CYP2C9 (minor) hepatic enzymes.[14] |
| Onset of Action (oral) | Average of 27 minutes (range 12-70 minutes).[14] |
| Onset of Action (sublingual) | Average of 15 minutes.[14] |
Case Study: Pyrazole-Based CETP Inhibitors
Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL).[20][21] Inhibition of CETP is a therapeutic strategy aimed at raising HDL-C ("good" cholesterol) levels and lowering LDL-C ("bad" cholesterol) levels to reduce the risk of cardiovascular disease.[20] Anacetrapib and Evacetrapib are two examples of CETP inhibitors that incorporate a pyrazole moiety in their structures.
Mechanism of Action of Pyrazole-Based CETP Inhibitors
Anacetrapib and Evacetrapib are potent and selective inhibitors of CETP.[22][23] By binding to CETP, they block the transfer of cholesteryl esters, leading to an increase in HDL-C and a decrease in LDL-C levels.[24] While these agents showed promising effects on lipid profiles, their clinical development has faced challenges. The development of Evacetrapib was halted due to a lack of efficacy in reducing cardiovascular events.[24][25] Anacetrapib demonstrated a modest reduction in cardiovascular events but its development was also discontinued by Merck.[26]
Quantitative Data: CETP Inhibitors
| Compound | CETP IC₅₀ (in human plasma) | Effect on HDL-C | Effect on LDL-C |
| Anacetrapib | ~16 nM | ~104% increase | ~41% decrease |
| Evacetrapib | ~36 nM | ~129% increase | ~35% decrease |
Data is representative and derived from clinical studies.[23][24][27]
Conclusion
From its discovery in the late 19th century, the pyrazole ring has evolved into a remarkably versatile and valuable scaffold in the realm of medicinal chemistry. The development of pyrazole-based reagents has led to significant therapeutic advancements, as exemplified by the widespread use of drugs like Celecoxib and Sildenafil. The continued exploration of pyrazole chemistry promises to yield new and improved therapeutic agents for a wide range of diseases, solidifying its status as a truly privileged structure in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Sildenafil - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 17. droracle.ai [droracle.ai]
- 18. elementsarms.com [elementsarms.com]
- 19. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. immune-system-research.com [immune-system-research.com]
- 21. mdpi.com [mdpi.com]
- 22. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anacetrapib (MK-0859) - Creative Enzymes [creative-enzymes.com]
- 24. Evacetrapib: Another CETP Inhibitor for Dyslipidemia With No Clinical Benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evacetrapib - Wikipedia [en.wikipedia.org]
- 26. Anacetrapib - Wikipedia [en.wikipedia.org]
- 27. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Amide Coupling of 1-Methyl-1H-pyrazole-4-carbonyl chloride with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-methyl-1H-pyrazole-4-carboxamide moiety is a significant scaffold in medicinal chemistry and agrochemical research, appearing in numerous compounds with diverse biological activities, including antifungal and anticancer properties.[1][2][3] The synthesis of these compounds is most commonly achieved through the coupling of 1-methyl-1H-pyrazole-4-carbonyl chloride with a suitable primary or secondary amine. This application note provides a detailed experimental protocol for this amide bond formation, along with representative data and a workflow diagram to ensure successful synthesis and purification.
Reaction Principle
The fundamental reaction involves the nucleophilic acyl substitution of the highly reactive acyl chloride with an amine. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton (typically scavenged by a base) yields the stable amide product.
Data Presentation
The following table summarizes representative reaction yields for the synthesis of various 1-methyl-1H-pyrazole-4-carboxamides, highlighting the efficiency of the described protocol.
| Amine Substrate | Product | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |
| Various sulfonamide derivatives | Novel pyrazole-carboxamides | THF | - | 5 | High | [4] |
| Substituted anilines | N-aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | CH2Cl2 | Triethylamine | 0.5 | Not specified | [5][6] |
| 2-aminobenzenethiol derivative | N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | CH2Cl2 | Triethylamine | 0.5 | Not specified | [5][6] |
Experimental Protocols
Synthesis of this compound (Intermediate)
This protocol describes the conversion of 1-methyl-1H-pyrazole-4-carboxylic acid to the corresponding acyl chloride, a necessary precursor for the subsequent coupling reaction.
Materials:
-
1-Methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of 1-methyl-1H-pyrazole-4-carboxylic acid in toluene, add a catalytic amount of DMF.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.[5]
-
After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically used in the next step without further purification.
General Protocol for Amine Coupling
This procedure details the coupling of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Anhydrous dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or argon atmosphere (optional, but recommended for sensitive substrates)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous dichloromethane.
-
Slowly add the solution of the acyl chloride to the cooled amine solution dropwise over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 2-5 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[4][5][6]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-1H-pyrazole-4-carboxamide.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 1-methyl-1H-pyrazole-4-carboxamides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Synthesis of 1-Methyl-1H-pyrazole-4-carbonyl chloride: A Detailed Protocol for Researchers
Introduction: 1-Methyl-1H-pyrazole-4-carbonyl chloride is a key building block in the synthesis of a variety of biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The acyl chloride functionality of this compound makes it a versatile reagent for the introduction of the 1-methyl-1H-pyrazole-4-carbonyl moiety into various molecular frameworks through reactions with nucleophiles such as amines, alcohols, and thiols. This application note provides a detailed, step-by-step protocol for the synthesis of this compound from its corresponding carboxylic acid.
Reaction Scheme:
The synthesis of this compound is typically achieved through the chlorination of 1-Methyl-1H-pyrazole-4-carboxylic acid using a suitable chlorinating agent, most commonly thionyl chloride (SOCl₂). The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate the reaction.
Caption: Synthesis of this compound.
Experimental Protocol:
This protocol describes the synthesis of this compound from 1-Methyl-1H-pyrazole-4-carboxylic acid using thionyl chloride.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (Example) |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 | 126.11 | 10.0 g | 0.079 mol |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 17.2 mL (28.3 g) | 0.238 mol (3 eq) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 0.2 mL | Catalytic |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 100 mL | - |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser with a gas outlet to a scrubbing system (e.g., NaOH solution)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a gas trap, and a dropping funnel, add 1-Methyl-1H-pyrazole-4-carboxylic acid (10.0 g, 0.079 mol) and anhydrous toluene (100 mL).
-
Addition of Catalyst: To the stirred suspension, add a catalytic amount of N,N-dimethylformamide (DMF) (0.2 mL).
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (17.2 mL, 0.238 mol) to the mixture via the dropping funnel at room temperature. The addition should be performed carefully as the reaction can be exothermic and will evolve gases (SO₂ and HCl).
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110-115 °C) and maintain at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of gas evolution.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is crucial to use a trapping system to capture the corrosive vapors.
-
-
Purification: The resulting crude this compound can often be used in the next step without further purification. If a higher purity is required, the product can be purified by vacuum distillation.
Expected Yield and Characterization:
The yield of the reaction is typically high, often exceeding 90%. The product is a liquid or a low-melting solid.
| Parameter | Expected Value |
| Appearance | Colorless to pale yellow liquid or solid |
| Molecular Formula | C₅H₅ClN₂O |
| Molecular Weight | 144.56 g/mol |
| Yield | >90% |
| Boiling Point | Not readily available, vacuum distillation is preferred |
| ¹H NMR | Peaks corresponding to the methyl and pyrazole protons |
| IR (Infrared) | Strong C=O stretching band around 1750-1780 cm⁻¹ |
Logical Workflow of the Synthesis:
Caption: Workflow for the synthesis of this compound.
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction evolves toxic and corrosive gases (SO₂ and HCl). Ensure that the reaction setup is equipped with a proper gas scrubbing system.
-
Handle all chemicals with care and dispose of waste according to institutional guidelines.
This protocol provides a reliable and straightforward method for the synthesis of this compound, a valuable intermediate for the development of new chemical entities in the pharmaceutical and agrochemical industries. The procedure is scalable and generally high-yielding. Careful handling of the corrosive and reactive reagents is essential for a safe and successful synthesis.
Application Notes and Protocols for the Purification of 1-Methyl-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-Methyl-1H-pyrazole-4-carbonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. The purity of this reagent is critical for the successful synthesis of downstream target molecules. The following sections detail the purification of the precursor carboxylic acid and the final acyl chloride product, primarily through recrystallization and fractional distillation.
Precursor Purification: 1-Methyl-1H-pyrazole-4-carboxylic acid
The quality of the starting material directly impacts the purity of the final acyl chloride and can prevent issues such as tarring during the chlorination reaction.
Protocol 1: Recrystallization of 1-Methyl-1H-pyrazole-4-carboxylic acid
This protocol is designed to remove impurities from the commercially available or synthetically prepared 1-Methyl-1H-pyrazole-4-carboxylic acid.
Materials and Equipment:
-
Crude 1-Methyl-1H-pyrazole-4-carboxylic acid
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: In a fume hood, dissolve the crude 1-Methyl-1H-pyrazole-4-carboxylic acid in a minimal amount of hot 40% aqueous ethanol solution in an Erlenmeyer flask. For example, for every 10 g of crude acid, start with 50-100 mL of the aqueous ethanol solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold 40% aqueous ethanol.
-
Drying: Dry the crystals under vacuum or in a drying oven at a temperature below the melting point (203-208 °C) to a constant weight.
Expected Purity: >99% (as determined by HPLC)
Synthesis and Purification of this compound
The most common method for the preparation of acyl chlorides from carboxylic acids is the reaction with thionyl chloride (SOCl₂) due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.
Protocol 2: Synthesis of this compound
Materials and Equipment:
-
Purified 1-Methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.
-
Reagent Addition: Add the purified 1-Methyl-1H-pyrazole-4-carboxylic acid (1 equivalent) and a suitable anhydrous solvent like toluene or DCM to the flask.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops per 10 g of carboxylic acid).
-
Thionyl Chloride Addition: Slowly add thionyl chloride (1.5-2.0 equivalents) to the stirred suspension at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas.
-
Reaction: Heat the reaction mixture to reflux (typically 50-80°C depending on the solvent) and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
Solvent and Excess Reagent Removal: After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
Protocol 3: Purification by Fractional Distillation
Fractional distillation under reduced pressure is the most effective method for purifying this compound from non-volatile impurities, primarily the starting carboxylic acid.
Physical Properties (Estimated): Since the exact boiling point of this compound is not readily available, we can estimate it based on the related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which has a boiling point of 276.4 °C at atmospheric pressure. The target compound, lacking the electron-withdrawing difluoromethyl group, will likely have a slightly lower boiling point. Distillation under vacuum is highly recommended to prevent thermal decomposition.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | 144.56 | Estimated: 250-270 | Not available |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 194.57 | 276.4 | 1.52 |
| 1-Methyl-1H-pyrazole-4-carboxylic acid (impurity) | 126.11 | 306.9 ± 15.0 | Not available |
Materials and Equipment:
-
Crude this compound
-
Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
-
Vacuum pump and vacuum gauge
-
Heating mantle
-
Dry ice/acetone cold trap
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry fractional distillation apparatus. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.
-
Charging the Flask: Charge the crude this compound into the distillation flask.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap and a vacuum gauge. Gradually reduce the pressure.
-
Distillation: Slowly heat the distillation flask. Collect the fraction that distills at a constant temperature. The exact boiling point under vacuum will need to be determined empirically, but it will be significantly lower than the atmospheric pressure boiling point.
-
Collection and Storage: Collect the purified product in a pre-weighed receiving flask. The purified this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent moisture ingress.
Diagrams
Workflow for Purification
Caption: Overall Purification Workflow.
Decision Tree for Purification Method
Caption: Purification Method Selection.
Application Notes and Protocols for the Analytical Characterization of Pyrazole Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical methodologies for the structural characterization and purity assessment of pyrazole carboxamide derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to guide researchers in their drug discovery and development efforts.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of newly synthesized pyrazole carboxamide derivatives.[2][4][5][6] These methods provide detailed information about the functional groups present, the connectivity of atoms, and the overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of pyrazole carboxamide derivatives in solution.[7] Both ¹H and ¹³C NMR are routinely employed to map the carbon-hydrogen framework of the molecule.[1][4][6][8]
Application Note:
¹H NMR spectra provide information on the chemical environment, number, and connectivity of protons. Key proton signals for pyrazole carboxamides include the amide N-H proton, aromatic protons on the pyrazole and other substituted rings, and aliphatic protons of substituents.[4][8] The chemical shifts (δ) and coupling constants (J) are crucial for assigning specific protons to their positions within the molecule. For instance, the CONH proton typically appears as a singlet in the downfield region of the spectrum.[4]
¹³C NMR spectroscopy is used to identify the number of unique carbon atoms and their chemical environments.[4][8] Characteristic signals include the carbonyl carbon of the carboxamide group and the carbons of the pyrazole ring.[4] The chemical shifts of the pyrazole ring carbons are sensitive to the nature and position of substituents.[7] Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish proton-proton and proton-carbon correlations, providing definitive structural confirmation.[9]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [9]
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole carboxamide derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7][9] DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and allows for the observation of exchangeable protons like N-H.[7]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program (e.g., zg30) on a 400 MHz or higher field spectrometer.[3][8] Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-3 seconds, a relaxation delay of 2 seconds, and 16-64 scans.[7]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the molecular structure. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Pyrazole Carboxamide Derivatives [4][7][8]
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Amide N-H | 10.76 - 10.94 | - |
| Pyrazole Ring H | 6.32 - 8.31 | 100 - 155 |
| Aromatic Ring H | 6.86 - 8.50 | 114 - 160 |
| Amide C=O | - | 159.00 - 162.78 |
| Pyrazole Ring C | - | 96.54 - 159.09 |
| Aromatic Ring C | - | 114.03 - 159.95 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule.
Application Note:
For pyrazole carboxamide derivatives, FT-IR spectroscopy is particularly useful for confirming the presence of the carboxamide linkage.[4][10] The spectrum will show characteristic absorption bands corresponding to the N-H stretching and C=O stretching vibrations.[4][10] Other notable vibrations include those from aromatic rings and any other functional groups present in the substituents.[4]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method or Attenuated Total Reflectance - ATR) or as a solution. For the KBr pellet method, mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk.
-
Data Acquisition: Place the sample in the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Table 2: Characteristic FT-IR Absorption Bands for Pyrazole Carboxamide Derivatives [4][10]
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Amide N-H | Stretching | 3224 - 3427 |
| Amide C=O | Stretching | ~1674 |
| Aromatic C-H | Stretching | >3000 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| SO₂ (if present) | Asymmetric & Symmetric Stretching | 1320 - 1397 & 1144 - 1167 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Application Note:
High-Resolution Mass Spectrometry (HRMS) is often used to confirm the elemental composition of the synthesized pyrazole carboxamide derivatives by providing a highly accurate mass measurement.[4][6][11] Techniques like Electrospray Ionization (ESI) are commonly coupled with mass spectrometry for the analysis of these compounds.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it an invaluable tool for purity assessment and identification of metabolites in drug metabolism studies.[3][4]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) [4]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI). Acquire the mass spectrum in the desired mass range.
-
Data Analysis: Determine the m/z value of the molecular ion peak ([M+H]⁺ or [M-H]⁻). Compare the experimentally determined accurate mass with the calculated mass for the proposed molecular formula to confirm the elemental composition.
Table 3: Representative Mass Spectrometry Data for a Pyrazole Carboxamide Derivative [8]
| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| Example Derivative | C₁₉H₁₅F₃N₄O₅ | 437.1073 | 437.1076 |
Chromatographic Methods
Chromatographic techniques are essential for the separation, purification, and purity assessment of pyrazole carboxamide derivatives.
Thin-Layer Chromatography (TLC)
Application Note:
TLC is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of the synthesized compounds.[2][3] By comparing the Rƒ values of the starting materials and the product spot, one can determine if the reaction is complete.
Experimental Protocol: Thin-Layer Chromatography (TLC) [3]
-
Plate Preparation: Spot a small amount of the reaction mixture and the starting material onto a TLC plate (e.g., silica gel 60 F254).
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (mobile phase).
-
Visualization: After the solvent front has moved up the plate, remove the plate and visualize the spots under UV light or by using a staining agent.[3]
-
Analysis: Calculate the Rƒ value for each spot and assess the progress of the reaction.
High-Performance Liquid Chromatography (HPLC)
Application Note:
HPLC is a powerful technique for the separation, quantification, and purification of pyrazole carboxamide derivatives.[12] Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (e.g., C18) and a polar mobile phase are employed.[12] The retention time of the compound can be used for its identification, and the peak area can be used for its quantification.[12]
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [12]
-
Sample Preparation: Prepare a solution of the pyrazole carboxamide derivative in the mobile phase or a compatible solvent.[12]
-
Chromatographic Conditions:
-
Column: Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[12]
-
Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile, often with an additive like trifluoroacetic acid.[12] The separation can be performed in isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Detection: UV detector set at a wavelength where the compound has maximum absorbance (e.g., 206 nm).[12]
-
Injection Volume: 5-20 µL.[12]
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area of the compound. Purity can be assessed by the percentage of the main peak area relative to the total peak area.
Visualizations
Caption: General experimental workflow for the synthesis and characterization of pyrazole carboxamide derivatives.
Caption: Logical relationship between analytical methods and the information obtained for pyrazole carboxamide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijcpa.in [ijcpa.in]
Application Notes and Protocols for the Analysis of 1-Methyl-1H-pyrazole-4-carbonyl chloride by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative and qualitative analysis of 1-Methyl-1H-pyrazole-4-carbonyl chloride. Due to the high reactivity of the acyl chloride functional group, direct analysis is challenging. Therefore, derivatization is a required step to convert the analyte into a more stable form suitable for chromatographic analysis. Two primary methods are presented:
-
High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization to its methyl ester.
-
Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization to its propyl ester.
These methods are essential for quality control, stability testing, and impurity profiling in research and drug development settings.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, this compound is converted to its more stable methyl ester derivative, methyl 1-methyl-1H-pyrazole-4-carboxylate, by reaction with anhydrous methanol. This allows for reproducible and accurate quantification using a reversed-phase HPLC method with UV detection.
Experimental Protocol: HPLC Method
1. Derivatization to Methyl Ester
-
Reagents: Anhydrous Methanol (HPLC grade), inert gas (e.g., Nitrogen or Argon).
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Under an inert atmosphere, add 1 mL of anhydrous methanol.
-
Seal the vial and allow the reaction to proceed at room temperature for 30 minutes. The reaction converts the acid chloride to its corresponding methyl ester.
-
Dilute the resulting solution with the mobile phase to a suitable concentration within the calibration range.
-
2. HPLC Instrumentation and Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water, in a 75:25 (v/v) ratio. The mobile phase should be filtered and degassed before use.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 40°C.[1]
-
UV Detection Wavelength: 237 nm.[3]
-
Run Time: Approximately 10 minutes.[1]
3. Preparation of Standards and Samples
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of methyl 1-methyl-1H-pyrazole-4-carboxylate reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution, ranging from 2.5 to 50 µg/mL, using the mobile phase as the diluent.[1]
-
Sample Preparation: After the derivatization step, dilute the reaction mixture with the mobile phase to achieve a final concentration within the established linearity range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the methyl ester derivative against the concentration of the working standard solutions.
-
Determine the concentration of the derivatized analyte in the sample solution from the calibration curve.
-
Calculate the original concentration of this compound in the sample, accounting for the derivatization reaction and any dilution factors.
Data Presentation: HPLC Method Validation Summary
The following table summarizes typical performance characteristics for a validated HPLC method for a pyrazole derivative, which can be used as a benchmark for the analysis of methyl 1-methyl-1H-pyrazole-4-carboxylate.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity Range | 2.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~2.4 µg/mL |
| Limit of Quantification (LOQ) | ~7.4 µg/mL |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2% |
Data adapted from a method for a similar pyrazole compound.[1]
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, this compound is derivatized to its propyl ester, 1-propyl 1-methyl-1H-pyrazole-4-carboxylate, using 1-propanol. This derivative is more volatile and thermally stable, making it suitable for GC-MS analysis.
Experimental Protocol: GC-MS Method
1. Derivatization to Propyl Ester
-
Reagents: 1-Propanol, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Accurately weigh approximately 5 mg of this compound into a vial.
-
Add 1 mL of a solution of 1-propanol in pyridine (e.g., 40% v/v).
-
Cap the vial and heat at 60°C for 30 minutes.
-
After cooling, dilute the sample with dichloromethane for injection into the GC-MS.
-
2. GC-MS Instrumentation and Conditions
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.[4]
-
Injector Temperature: 250°C.[4]
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 20:1 split ratio).[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.[4]
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
-
Data Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[2]
3. Preparation of Standards and Samples
-
Standard Stock Solution (100 µg/mL): Prepare a stock solution of the synthesized and purified 1-propyl 1-methyl-1H-pyrazole-4-carboxylate reference standard in dichloromethane.
-
Working Standard Solutions: Create a series of dilutions from the stock solution in dichloromethane, covering the expected concentration range of the samples.
-
Sample Preparation: Following derivatization, dilute the sample with dichloromethane to a concentration within the calibration range.
4. Data Analysis and Quantification
-
Qualitative Analysis: Identify the propyl ester derivative by its retention time and the fragmentation pattern in the mass spectrum.
-
Quantitative Analysis: Generate a calibration curve by plotting the peak area of a characteristic ion of the propyl ester derivative against the concentration of the working standards. Determine the concentration of the derivative in the sample from this curve and back-calculate the initial concentration of this compound.
Data Presentation: GC-MS Method Validation Summary
The table below presents illustrative performance characteristics for a validated GC-MS method for a similar pyrazole compound, which can serve as a guideline.
| Validation Parameter | Typical Performance |
| Linear Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85% - 115% |
Data adapted from a method for a similar pyrazole compound.[2]
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
References
The Synthetic Utility of 1-Methyl-1H-pyrazole-4-carbonyl chloride in Modern Agrochemicals
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Methyl-1H-pyrazole-4-carbonyl chloride is a key building block in the synthesis of a wide range of agrochemicals, particularly fungicides and insecticides. Its pyrazole core is a common feature in many commercial pesticides due to its favorable metabolic stability and target-binding properties. This document provides detailed application notes on the use of this reagent in the synthesis of pyrazole carboxamide derivatives, which are known to exhibit potent biological activities. Experimental protocols for the synthesis of the carbonyl chloride intermediate and its subsequent conversion to target agrochemical compounds are provided, along with a summary of their biological efficacy.
Agrochemical Applications of this compound Derivatives
Derivatives of this compound, primarily pyrazole carboxamides, have demonstrated significant efficacy as both fungicides and insecticides.
Fungicidal Activity: Many pyrazole carboxamides function as succinate dehydrogenase inhibitors (SDHIs). SDH is a crucial enzyme in the mitochondrial respiratory chain of fungi, and its inhibition disrupts the pathogen's energy supply, leading to its death. These compounds have shown broad-spectrum activity against various plant pathogenic fungi. For instance, novel pyrazole-4-carboxamides have exhibited significant inhibition against Alternaria solani and Fusarium oxysporum.[1] Another study highlighted a pyrazole carboxamide derivative with strong antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL.[2]
Insecticidal Activity: Pyrazole amide derivatives have also been developed as potent insecticides. These compounds can act on the insect's nervous system, often by targeting receptors such as the ryanodine receptor. This leads to uncontrolled calcium release and subsequent paralysis and death of the insect. Synthesized pyrazole amides have shown notable control of various pests including Plutella xylostella, Helicoverpa armigera, and Culex pipiens pallens.[3]
Data Presentation
The following tables summarize the biological activity of various pyrazole carboxamide derivatives synthesized from pyrazole-4-carbonyl chloride precursors.
Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives
| Compound ID | Target Fungi | EC50 (μg/mL) | Reference |
| 8j | Alternaria solani | 3.06 | [1] |
| 7ai | Rhizoctonia solani | 0.37 | [2] |
| 7ai | Alternaria porri | 2.24 | [2] |
| 7ai | Marssonina coronaria | 3.21 | [2] |
| 7ai | Cercospora petroselini | 10.29 | [2] |
| 3h | Sclerotinia sclerotiorum | 7.80 | [4] |
| 5i | Rhizoctonia cerealis | 4.61 | [5] |
| 5p | Rhizoctonia cerealis | 6.48 | [5] |
| 6g | Sclerotinia sclerotiorum | 0.6 | [5] |
Table 2: Insecticidal Activity of Pyrazole Amide Derivatives
| Compound ID | Target Insect | Activity | Concentration (mg/L) | Reference |
| 7l | Mythimna separata | 80% mortality | 0.01 | [6] |
| 7c, 7i, 7p, 7q, 7r | Mythimna separata | >70% mortality | 0.025 | [6] |
| E5, E29, E30, E33 | Mythimna separata | >90% mortality | 25 | [7] |
| E33 | Mythimna separata | 60% mortality | 6.25 | [7] |
| E33 | Plutella xylostella | 30% mortality | 5 | [7] |
| 12i | Mythimna separata | 100% mortality | 0.25 | [8] |
| 12i | Mythimna separata | 37% mortality | 0.05 | [8] |
| 12i | Plutella xylostella | 95% mortality | 0.05 | [8] |
Experimental Protocols
1. Synthesis of this compound
This protocol describes the conversion of 1-Methyl-1H-pyrazole-4-carboxylic acid to its corresponding acid chloride using thionyl chloride.
-
Materials:
-
1-Methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or another inert solvent)
-
Rotary evaporator
-
Standard glassware for reflux with a condenser and drying tube
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a calcium chloride drying tube, suspend 1-Methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically used in the next step without further purification.
-
2. Synthesis of Pyrazole-4-carboxamides
This protocol outlines the general procedure for the amidation of this compound with a primary or secondary amine.
-
Materials:
-
This compound
-
Substituted amine (1.0 - 1.2 eq)
-
Triethylamine (or another non-nucleophilic base) (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard glassware for reactions at room temperature or cooling
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography (for purification)
-
-
Procedure:
-
Dissolve the substituted amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude this compound (1.1 eq) in anhydrous DCM and add it dropwise to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure pyrazole-4-carboxamide.
-
Mandatory Visualization
Caption: General synthesis pathway for pyrazole carboxamide agrochemicals.
Caption: Experimental workflow for the synthesis of pyrazole carboxamides.
References
- 1. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Applications of 1-Methyl-1H-pyrazole-4-carbonyl chloride in Fungicide Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrazole-4-carbonyl chloride is a key building block in the synthesis of a significant class of modern fungicides known as pyrazole carboxamides. These compounds have gained prominence in agriculture due to their high efficacy, broad-spectrum activity, and novel mode of action. The primary mechanism of action for many of these fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle in fungi. This inhibition disrupts cellular respiration, leading to a halt in energy production and ultimately, fungal cell death.
This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the development of fungicides. It is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new antifungal agents.
Commercially Significant Fungicides Derived from this compound
Several commercially successful fungicides have been developed using this compound as a starting material. These include:
-
Fluxapyroxad: A broad-spectrum pyrazole-carboxamide fungicide used on a large variety of commercial crops to prevent fungal infections such as black point, Botrytis gray mold, early blight, and powdery mildew.[1]
-
Bixafen: A pyrazole fungicide used in cereals for the control of key stem and leaf diseases, including those resistant to strobilurin fungicides.
-
Isopyrazam: A broad-spectrum foliar fungicide used to control a wide range of fungal pathogens on crops like wheat, barley, and bananas.[2]
-
Sedaxane: A fungicide primarily used as a seed treatment to control seed- and soil-borne fungal pathogens.
Mechanism of Action: Succinate Dehydrogenase Inhibition
The primary target of pyrazole carboxamide fungicides is the succinate dehydrogenase (SDH) complex, also known as Complex II, in the mitochondrial respiratory chain.[3][4] The inhibition of this enzyme disrupts two central metabolic pathways:
-
Mitochondrial Electron Transport Chain (ETC): SDH is responsible for the oxidation of succinate to fumarate, a key step in the ETC. By blocking this step, pyrazole carboxamides halt the flow of electrons, thereby inhibiting the production of ATP, the cell's main energy currency.[3]
-
Tricarboxylic Acid (TCA) Cycle: The oxidation of succinate to fumarate is also a crucial step in the TCA cycle (or Krebs cycle). Inhibition of SDH disrupts this cycle, leading to an accumulation of succinate and a deficiency in other essential metabolic intermediates.[2]
The combined effect of disrupting both the ETC and the TCA cycle leads to a rapid depletion of cellular energy and ultimately, the death of the fungal pathogen.
Quantitative Data: In Vitro Antifungal Activity
The following table summarizes the in vitro antifungal activity of various pyrazole carboxamide derivatives against a range of plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in µg/mL.
| Compound ID | Fungal Species | EC50 (µg/mL) | IC50 (µg/mL) | Reference |
| Fluxapyroxad | Rhizoctonia solani | 0.036 | - | [5] |
| Sclerotinia sclerotiorum | 0.104 | - | [5] | |
| Bixafen | Rhizoctonia solani | 0.043 | 1.222 | [6] |
| Boscalid | Rhizoctonia solani | 0.464 | 1.53 | [5] |
| Sclerotinia sclerotiorum | 0.159 | - | [5] | |
| Thifluzamide | Rhizoctonia cerealis | 23.09 | - | |
| Compound 8e | Rhizoctonia solani | 0.012 | 1.30 | [5] |
| Sclerotinia sclerotiorum | 0.123 | - | [5] | |
| Compound 7ai | Rhizoctonia solani | 0.37 | - | [7][8] |
| Alternaria porri | 2.24 | - | [7] | |
| Marssonina coronaria | 3.21 | - | [7] | |
| Cercospora petroselini | 10.29 | - | [7] | |
| Compound 6i | Valsa mali | 1.77 | - | [9] |
| Compound 19i | Valsa mali | 1.97 | - | [9] |
| Compound 23i | Rhizoctonia solani | 3.79 | - | [9] |
| Compound 9ac | Rhizoctonia cerealis | 1.09 - 4.95 | - | |
| Compound 9cd | Sclerotinia sclerotiorum | 0.72 | - | |
| Compound 11o | Rhizoctonia solani | 0.14 | - | [3] |
| Compound 11m | Fusarium graminearum | 0.27 | - | [3] |
| Compound 11g | Botrytis cinerea | 0.52 | - | [3] |
| Compound 7 | Rhizoctonia solani | 0.034 | - | [6] |
| Compound 12 | Rhizoctonia solani | 0.021 | 1.836 | [6] |
Experimental Protocols
General Synthesis of Pyrazole Carboxamide Fungicides
The general method for synthesizing pyrazole carboxamide fungicides involves the reaction of this compound with a substituted amine in the presence of a base.
Protocol:
-
Reaction Setup: To a stirred solution of the desired substituted amine (1.0 eq) and a base such as triethylamine (1.1 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature, add a solution of this compound (1.05 eq) in the same solvent dropwise.
-
Reaction: Stir the reaction mixture at room temperature for a specified time (typically 1-12 hours) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, wash the organic layer with water. Separate the organic and aqueous layers.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure pyrazole carboxamide derivative.
Protocol for In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol describes a common method for evaluating the in vitro antifungal activity of synthesized compounds against various plant pathogenic fungi.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Actively growing cultures of test fungi on PDA plates
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungicide-Amended Media: Prepare stock solutions of the test compounds. Add appropriate volumes of the stock solutions to molten PDA medium (cooled to about 50°C) to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut mycelial plugs (5 mm in diameter) from the edge of actively growing fungal cultures. Place one mycelial plug in the center of each fungicide-amended PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate (without fungicide) reaches the edge of the plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] * 100
-
Where DC is the average diameter of the fungal colony in the control group, and DT is the average diameter of the fungal colony in the treatment group.
-
-
Determination of EC50: The EC50 value, the concentration of the compound that inhibits 50% of the mycelial growth, is determined by probit analysis of the inhibition data.
Conclusion
This compound is a versatile and crucial intermediate in the development of a powerful class of SDHI fungicides. The pyrazole carboxamide scaffold derived from this starting material has proven to be highly effective against a broad range of fungal pathogens, leading to the successful commercialization of several important agricultural fungicides. The detailed protocols and quantitative data provided in this document offer a valuable resource for researchers working on the design, synthesis, and evaluation of new and improved antifungal agents based on this important chemical scaffold. Further research in this area, focusing on the exploration of novel amine substituents and the optimization of the pyrazole core, holds significant promise for the development of the next generation of fungicides to address the ongoing challenges of fungal resistance and food security.
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isopyrazam (Ref: SYN 520453) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methyl-1H-pyrazole-4-carbonyl chloride as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Methyl-1H-pyrazole-4-carbonyl chloride as a fundamental building block in the synthesis of diverse organic molecules, particularly those with potential applications in medicinal chemistry and agrochemistry. This document details synthetic protocols for the preparation of key derivatives, including amides and esters, and explores the biological relevance of the resulting compounds.
Introduction
This compound is a reactive acyl chloride that serves as a versatile intermediate for the introduction of the 1-methyl-1H-pyrazole-4-carboxamide or 1-methyl-1H-pyrazole-4-carboxylate moiety into a target molecule. The pyrazole scaffold is a privileged structure in drug discovery, present in a variety of approved drugs and clinical candidates. Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties. The carbonyl chloride functionality allows for straightforward nucleophilic acyl substitution reactions with a broad range of nucleophiles, such as amines, alcohols, and phenols, providing a convenient method for the synthesis of libraries of bioactive compounds.
Synthesis of N-Substituted-1-methyl-1H-pyrazole-4-carboxamides
The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the preparation of N-substituted-1-methyl-1H-pyrazole-4-carboxamides. These compounds are of significant interest due to their potential as inhibitors of various enzymes and receptors.
Experimental Protocol: General Procedure for Amide Synthesis
A solution of the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5-2.0 equivalents), in an anhydrous aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The solution is stirred at room temperature, and a solution of this compound (1.0 equivalent) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for a period of 1 to 12 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Table 1: Synthesis of N-(Substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives [1]
| Compound ID | Amine Starting Material | Yield (%) | Melting Point (°C) |
| 6a | 2-Amino-5-(trifluoromethyl)pyridine | 86.4 | 128-130 |
| 6b | 2-Amino-5-bromopyridine | 74.2 | 170-173 |
| 6h | 2-Amino-5-fluoropyridine | 82.4 | 135-137 |
Spectroscopic Data for Representative Compound 6a:[1]
-
¹H-NMR (DMSO-d₆) δ: 11.19 (s, 1H, NH), 8.76 (s, 1H, pyrazole H), 8.73 (1H, pyridine H), 8.34 (d, J = 8.6 Hz, 1H, pyridine H), 8.20 (d, J = 8.6 Hz, 1H, pyridine H), 3.97 (s, 3H, N-CH₃).
-
¹³C-NMR (DMSO-d₆) δ: 160.03, 155.60, 145.82, 136.42, 136.07, 123.3, 122.40, 121.25, 120.27, 115.68, 114.21, 40.51.
-
IR (KBr) ν (cm⁻¹): 3305.9, 3121.8, 1681.9, 1591.1, 1542.3, 1525.6, 1051.2, 848.6, 752.5.
-
MS (ESI) m/z: 339 [M+H]⁺.
-
Elemental Analysis: Calculated for C₁₂H₈F₆N₄O: C, 42.62; H, 2.38; N, 16.57. Found: C, 42.35; H, 2.19; N, 16.39.
Synthesis of 1-Methyl-1H-pyrazole-4-carboxylate Esters
Esterification of this compound with alcohols or phenols provides access to a variety of pyrazole-4-carboxylate esters. These esters can serve as intermediates for further functionalization or be evaluated for their own biological activities.
Experimental Protocol: General Procedure for Ester Synthesis
To a stirred solution of an alcohol or phenol (1.0 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in an anhydrous solvent like DCM or THF at 0 °C, this compound (1.1 equivalents) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 2-6 hours. The reaction progress is monitored by TLC. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ester is then purified by column chromatography.
Table 2: Synthesis of Methyl 1-methyl-1H-pyrazole-4-carboxylate
| Starting Material | Reagent | Solvent | Yield (%) | Analytical Data |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | Thionyl Chloride, then Methanol | Toluene, Methanol | Not specified | Not specified |
Biological Applications and Signaling Pathways
Derivatives of this compound have been investigated for a range of biological activities, particularly as anticancer and antifungal agents. The pyrazole-4-carboxamide scaffold has been identified as a key pharmacophore for targeting several important enzymes and signaling pathways.
Anticancer Activity: Targeting Carbonic Anhydrases and Kinase Signaling
Certain pyrazole-carboxamide derivatives have shown potent inhibitory activity against carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2] These enzymes play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. Inhibition of these CAs can disrupt tumor cell metabolism and survival.
Caption: Inhibition of Carbonic Anhydrase IX/XII by Pyrazole-Carboxamides.
Furthermore, pyrazole derivatives have been designed to target key signaling kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[3] These receptor tyrosine kinases are critical for tumor angiogenesis and cell proliferation.
Caption: Inhibition of VEGFR/FGFR Signaling by Pyrazole Derivatives.
Antifungal Activity: Targeting Succinate Dehydrogenase
The pyrazole-4-carboxamide scaffold is also a key component of several succinate dehydrogenase inhibitor (SDHI) fungicides.[4] Succinate dehydrogenase (also known as Complex II) is a vital enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of this enzyme disrupts fungal respiration and energy production, leading to cell death.
Caption: Mechanism of Action of Pyrazole-Carboxamide SDHI Fungicides.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of biologically active molecules. The straightforward and efficient protocols for the preparation of its corresponding amides and esters make it an attractive starting material for medicinal and agricultural chemistry research. The demonstrated ability of the resulting pyrazole-4-carboxamide derivatives to target key enzymes and signaling pathways involved in cancer and fungal growth highlights the significant potential of this scaffold in the development of novel therapeutic and crop protection agents. Further exploration of the synthetic utility of this building block is warranted to unlock the full potential of this privileged heterocyclic motif.
References
- 1. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Methyl-1H-pyrazole-4-carbonyl chloride
Welcome to the Technical Support Center for the synthesis and utilization of 1-Methyl-1H-pyrazole-4-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the reaction of its corresponding carboxylic acid, 1-Methyl-1H-pyrazole-4-carboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is the most commonly used reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.[1] Other chlorinating agents like oxalyl chloride can also be employed.
Q2: What are the primary applications of this compound in research and development?
A2: this compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its reactive acyl chloride functionality allows for the straightforward formation of amides, esters, and other carbonyl derivatives.[1] Pyrazole-containing compounds are known to exhibit a wide range of biological activities, and this reagent serves as a key intermediate in the synthesis of novel bioactive molecules.
Q3: How should this compound be handled and stored?
A3: Due to its high reactivity, especially towards moisture, this compound must be handled under anhydrous (dry) conditions in a well-ventilated fume hood. It is sensitive to water and will hydrolyze back to the carboxylic acid.[2] For storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Q4: What are the main safety precautions to consider when working with this compound?
A4: this compound is a corrosive and moisture-sensitive compound. It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. The reaction with thionyl chloride should always be performed in a fume hood as it releases toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3]
Troubleshooting Guides
Guide 1: Synthesis of this compound
This guide addresses common issues encountered during the conversion of 1-Methyl-1H-pyrazole-4-carboxylic acid to its acyl chloride.
Problem 1: Low or no yield of the desired acyl chloride.
| Possible Cause | Troubleshooting Steps |
| Presence of moisture in the reaction. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Incomplete reaction. | Increase the reaction time or temperature. Monitor the reaction progress by taking small aliquots, quenching them with an anhydrous alcohol (e.g., methanol) to form the stable ester, and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.[4] |
| Insufficient amount of chlorinating agent. | Use a slight excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to ensure complete conversion of the carboxylic acid. |
| Degradation of the product. | Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition or side reactions. |
Problem 2: Formation of unexpected side products.
| Possible Cause | Troubleshooting Steps |
| Ring chlorination. | Overheating or using a large excess of thionyl chloride can sometimes lead to chlorination of the pyrazole ring, especially at activated positions. Maintain careful temperature control and use a moderate excess of the chlorinating agent. |
| Dimerization or polymerization. | In some cases, side reactions between the pyrazole moieties can occur.[5] Using an appropriate solvent and maintaining a suitable reaction concentration can help minimize these side reactions. |
| Reaction with the methyl group. | While less common for this specific substrate, prolonged heating with thionyl chloride can potentially lead to chlorination of the methyl group on the pyrazole ring in some heteroaromatic systems.[4] |
Guide 2: Subsequent Acylation Reactions
This guide focuses on issues that may arise when using this compound as an acylating agent.
Problem 1: Low yield in the acylation of an amine or alcohol.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the acyl chloride. | Ensure the reaction is performed under strictly anhydrous conditions. Use dry solvents and add the acyl chloride to the reaction mixture promptly after its preparation or purification. |
| Poor nucleophilicity of the substrate. | For weakly nucleophilic amines or alcohols, the addition of a non-nucleophilic base (e.g., triethylamine, pyridine) is often necessary to scavenge the HCl byproduct and drive the reaction to completion.[6] |
| Steric hindrance. | If either the nucleophile or the acyl chloride is sterically hindered, the reaction may require more forcing conditions, such as elevated temperatures or longer reaction times. |
| Incorrect stoichiometry. | Ensure the molar ratio of the acyl chloride to the nucleophile is appropriate. A slight excess of the acyl chloride (e.g., 1.1 equivalents) is often used. |
Problem 2: Difficulty in purifying the acylated product.
| Possible Cause | Troubleshooting Steps |
| Presence of unreacted starting materials. | Optimize the reaction conditions to ensure complete conversion. Use an appropriate work-up procedure, such as an acidic wash to remove unreacted amine or a basic wash to remove any remaining carboxylic acid (from hydrolysis of the acyl chloride). |
| Formation of byproducts. | Purify the crude product using techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure and may require optimization based on specific laboratory conditions and the scale of the reaction.
Materials:
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1-Methyl-1H-pyrazole-4-carboxylic acid
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Thionyl chloride (SOCl₂)
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N,N-Dimethylformamide (DMF, catalytic amount)
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Anhydrous toluene or dichloromethane (DCM)
Procedure:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-Methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).
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Add anhydrous toluene or DCM to the flask.
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To this suspension, add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature.
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Add a catalytic amount of DMF (1-2 drops).
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Heat the reaction mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and stir for 2-4 hours. The reaction progress can be monitored by observing the cessation of gas (HCl and SO₂) evolution and by TLC analysis (after quenching a small aliquot with methanol).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the toxic vapors.
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The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Acylation of a Primary Amine with this compound
Materials:
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This compound
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Primary amine
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Triethylamine (Et₃N) or pyridine
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Anhydrous dichloromethane (DCM)
Procedure:
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In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
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Cool the solution to 0°C using an ice bath.
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In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
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Add the solution of the acyl chloride dropwise to the stirred amine solution at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of Pyrazole-4-carbonyl chlorides
| Starting Carboxylic Acid | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-chloro-1-methyl-4-pyrazole carboxylic acid | Thionyl chloride/DMF | - | Reflux | 5 | - | [7] |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Thionyl chloride | - | - | - | - | [1] |
| General Carboxylic Acid | Thionyl chloride | Toluene | Reflux | 2-4 | High | General Protocol |
| General Carboxylic Acid | Oxalyl Chloride/DMF | DCM | Room Temp | 1-2 | High | General Protocol |
Note: Yields are highly dependent on the specific substrate and reaction scale.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- 1. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]
- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Amide Synthesis with 1-Methyl-1H-pyrazole-4-carbonyl chloride
This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on increasing the yield of amide synthesis using 1-Methyl-1H-pyrazole-4-carbonyl chloride. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the amide synthesis process.
Issue 1: Low or No Amide Product Yield
Possible Causes and Solutions:
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Moisture Contamination: this compound is highly reactive and sensitive to moisture, which can lead to hydrolysis of the acyl chloride back to the carboxylic acid.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the amine and base are free of water.
-
-
Inactive Amine: The amine reactant may be protonated, rendering it non-nucleophilic. This can occur if the amine is stored as a hydrochloride salt or if acidic byproducts are not effectively neutralized.
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Solution: If using an amine salt, neutralize it with a suitable base and extract the free amine before the reaction. Ensure at least one equivalent of a non-nucleophilic base is used to scavenge the HCl generated during the reaction.
-
-
Suboptimal Reaction Temperature: The reaction between an acyl chloride and an amine is typically exothermic.[1] Running the reaction at a suboptimal temperature can affect the reaction rate and yield.
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Solution: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. For less reactive amines, gentle heating may be required, but this should be optimized to avoid side reactions.
-
-
Steric Hindrance: Bulky substituents on either the amine or the pyrazole ring can sterically hinder the approach of the nucleophile to the carbonyl carbon, slowing down the reaction.
-
Solution: For sterically hindered substrates, prolonged reaction times or gentle heating may be necessary. The use of a less hindered base might also be beneficial.
-
-
Improper Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: Typically, a slight excess of the amine (1.1-1.2 equivalents) is used to ensure the complete consumption of the acyl chloride. The amount of base should be sufficient to neutralize the generated HCl.
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Possible Causes and Solutions:
-
Side Reactions: Besides the desired amide formation, side reactions can occur, leading to byproducts.
-
Solution: The choice of base is crucial. Non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are preferred over nucleophilic ones like pyridine, which can react with the acyl chloride.
-
-
Degradation of Starting Material or Product: this compound or the resulting amide may be unstable under the reaction or workup conditions.
-
Solution: Minimize reaction times and purify the product promptly after the reaction is complete. Use mild workup procedures, such as quenching with a saturated aqueous solution of sodium bicarbonate.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended general procedure for amide synthesis using this compound?
A1: A general procedure involves dissolving the amine in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere.[2] A non-nucleophilic base, like triethylamine, is then added. The this compound, dissolved in the same solvent, is added dropwise to the amine solution at 0 °C. The reaction is typically stirred at room temperature and monitored by TLC or LC-MS for completion.
Q2: How do I choose the appropriate solvent for my reaction?
A2: The choice of solvent is critical for reaction success. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.[1][2] The ideal solvent should dissolve both reactants and be inert to the reaction conditions. The polarity of the solvent can also influence the reaction rate.
Q3: Which base should I use, and how much?
A3: A non-nucleophilic organic base is recommended to neutralize the HCl generated during the reaction.[1] Commonly used bases include triethylamine (TEA) and diisopropylethylamine (DIPEA). At least one equivalent of the base should be used. For amine hydrochloride salts, an additional equivalent of base is required.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: What are the common workup and purification procedures?
A5: Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and HCl. The product is then extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables summarize reaction conditions and yields for the synthesis of pyrazole-4-carboxamides from various literature sources.
Table 1: Effect of Base and Solvent on Amide Synthesis Yield
| Acyl Chloride Precursor | Amine | Base (equiv.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | 4-aminobenzenesulfonamide (2) | - | THF | Reflux | 5 | 92 | [2] |
| N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide | Aromatic acid chloride (1.1) | Triethylamine (1.5) | Dichloromethane | Room Temp | 1 | >85 (Good) | [1] |
Table 2: Yields of Various Pyrazole-4-Carboxamides
| Amide Product | Acyl Chloride Precursor | Amine | Reaction Conditions | Yield (%) | Reference |
| 4-benzoyl-1,5-diphenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide | 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | 4-aminobenzenesulfonamide | THF, reflux, 5h | 92 | [2] |
| N-(3-fluoro-4-morpholinophenyl)-1-(4-chlorobenzoyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide | N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide | 4-chlorobenzoyl chloride | TEA, DCM, RT, 1h | Good | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazole-4-carboxamides
This protocol is a generalized procedure based on common practices in the literature.[1][2]
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Preparation of Amine Solution: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
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Addition of Base: Add triethylamine (1.5 mmol, 1.5 equiv.) to the amine solution.
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Preparation of Acyl Chloride Solution: In a separate dry flask, dissolve this compound (1.1 mmol, 1.1 equiv.) in anhydrous DCM (5 mL).
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Reaction: Cool the amine solution to 0 °C using an ice bath. Add the acyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding water (15 mL). Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
References
Troubleshooting low yield in pyrazole acylation reactions
This technical support center provides troubleshooting guidance for common issues encountered during the acylation of pyrazoles, a critical reaction in the synthesis of many pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in pyrazole acylation reactions?
Low yields in pyrazole acylation can stem from several factors including:
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Poor Nucleophilicity of the Pyrazole: The electron density of the pyrazole ring, influenced by substituents, can reduce the nucleophilicity of the nitrogen atom. Electron-withdrawing groups, for instance, can decrease reactivity.[1]
-
Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, solvent, and the choice of base are critical and may require optimization.[2]
-
Impure Starting Materials: The purity of the pyrazole and the acylating agent is crucial. Impurities can lead to side reactions and complicate the purification process.[2]
-
Side Reactions: The acylating agent may undergo self-condensation or other side reactions, reducing its availability for the main reaction.[1]
-
Formation of Regioisomers: With unsymmetrical pyrazoles, acylation can occur at different nitrogen atoms, leading to a mixture of products and reducing the yield of the desired isomer.[2]
Q2: How do substituents on the pyrazole ring affect the acylation reaction?
Substituents on the pyrazole ring have a significant impact on the N-acylation reaction. Electron-withdrawing groups can decrease the nucleophilicity of the pyrazole nitrogen, leading to lower yields.[1] Conversely, electron-donating groups can enhance nucleophilicity and facilitate the reaction. The position of the substituents also plays a role in directing the acylation to a specific nitrogen atom in unsymmetrical pyrazoles.
Q3: When should I consider using a protecting group for the pyrazole nitrogen?
A protecting group for the pyrazole nitrogen may be necessary in the following situations:
-
To control regioselectivity: In cases where acylation can occur at multiple nitrogen atoms, a protecting group can be used to block one site and direct the acylation to the desired position.
-
To improve solubility: Some protecting groups can enhance the solubility of the pyrazole substrate in the reaction solvent.
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To prevent side reactions: If the pyrazole NH is acidic and can participate in unwanted side reactions with other functional groups in the molecule, protection is advisable.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing low or no formation of your desired acylated pyrazole, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole acylation.
Detailed Steps:
-
Assess Starting Material Purity: Ensure the pyrazole and acylating agent are pure and dry.[2] Impurities can inhibit the reaction or lead to undesired byproducts.
-
Evaluate Reaction Conditions:
-
Temperature: Increasing the reaction temperature can sometimes drive the reaction to completion, especially with less reactive pyrazoles.[1][3] However, excessive heat can lead to decomposition. A temperature screening is often beneficial.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[2]
-
Stoichiometry: A slight excess of the acylating agent may improve the yield, but a large excess can lead to purification challenges.[2]
-
-
Optimize the Base: The choice and amount of base are critical. A weak base like pyridine is commonly used.[4] If the reaction is sluggish, a stronger, non-nucleophilic base might be required.
-
Solvent Selection: The solvent can significantly influence the reaction rate and yield. Screen a range of aprotic solvents with varying polarities (e.g., THF, DCM, DMF).
-
Consider a Catalyst: In some cases, a Lewis acid catalyst may be beneficial to activate the acylating agent.[5]
Issue 2: Formation of Multiple Products (Regioisomers)
When acylating unsymmetrical pyrazoles, the formation of a mixture of N1 and N2 acylated products is a common challenge.[2]
Strategy for Improving Regioselectivity
Caption: Strategies to improve regioselectivity in pyrazole acylation.
Detailed Approaches:
-
Steric Effects: The regioselectivity is influenced by steric factors.[2] Using a bulkier acylating agent or a pyrazole with a bulky substituent can favor acylation at the less sterically hindered nitrogen.
-
Protecting Groups: Employing a protecting group that can be selectively introduced at one nitrogen atom is a powerful strategy to achieve high regioselectivity. The SEM (2-(trimethylsilyl)ethoxymethyl) group, for instance, can be transposed to direct functionalization.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the kinetic preference for the formation of one regioisomer.
Data Presentation
Table 1: Effect of Reaction Parameters on Pyrazole Acylation Yield
| Parameter | Observation | Recommendation |
| Temperature | Low temperature may lead to slow or incomplete reaction. High temperatures can cause degradation.[6] | Optimize temperature; start at room temperature and gradually increase.[3] |
| Solvent | Solvent polarity can affect substrate solubility and reaction rate. | Screen a range of aprotic solvents like THF, DCM, and DMF.[6] |
| Base | Absence or inappropriate choice of base can stall the reaction. | Use a non-nucleophilic base like pyridine or triethylamine.[4] |
| Catalyst | For less reactive substrates, the absence of a catalyst may result in low yield. | Consider using a Lewis acid catalyst to activate the acylating agent.[5] |
Experimental Protocols
General Protocol for N-Acylation of Pyrazole
This protocol is a general guideline and may require optimization for specific substrates.
Experimental Workflow
Caption: A typical experimental workflow for pyrazole N-acylation.
Methodology:
-
Reaction Setup: To a round-bottom flask, add the pyrazole (1.0 equivalent) and a suitable anhydrous aprotic solvent (e.g., THF, DCM).
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (typically 2-24 hours), monitoring its progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Removal of byproducts from 1-Methyl-1H-pyrazole-4-carbonyl chloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 1-Methyl-1H-pyrazole-4-carbonyl chloride, with a focus on the removal of byproducts.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| The final product weight is significantly lower than the theoretical yield. | Incomplete reaction: The conversion of the carboxylic acid to the acid chloride is not complete. | - Ensure a molar excess of the chlorinating agent (e.g., 1.5-2.0 equivalents of thionyl chloride) is used. - Increase the reaction time or temperature. Refluxing for 2-3 hours is a common practice.[1] - Add a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction. |
| Product loss during workup: The product is lost during the removal of excess chlorinating agent or solvent. | - When removing excess thionyl chloride by distillation, use a vacuum to lower the boiling point and minimize thermal degradation of the product.[1] - Ensure all glassware is scrupulously dry to prevent hydrolysis of the acid chloride back to the carboxylic acid.[2] | |
| Hydrolysis of the product: The acid chloride is sensitive to moisture and can revert to the starting carboxylic acid. | - Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and oven-dried glassware.[2] |
Issue 2: Presence of Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| The NMR or GC-MS analysis shows peaks corresponding to the starting material, 1-Methyl-1H-pyrazole-4-carboxylic acid. | Incomplete reaction or hydrolysis: As described above. | - See solutions for "Low Yield". - For purification, fractional distillation under reduced pressure can separate the higher-boiling carboxylic acid from the acid chloride. |
| The mass spectrum indicates a compound with a molecular weight corresponding to the anhydride of 1-Methyl-1H-pyrazole-4-carboxylic acid. | Formation of anhydride byproduct: The newly formed acid chloride can react with the unreacted carboxylic acid. | - Ensure the carboxylic acid is fully consumed by using a sufficient excess of the chlorinating agent. - Add the carboxylic acid to the chlorinating agent to maintain an excess of the latter throughout the reaction. - The anhydride can often be removed by careful fractional distillation, as its boiling point will be significantly higher than the acid chloride. |
| Unexpected chlorinated byproducts are observed, potentially on the pyrazole ring or the methyl group. | Side-chain or ring chlorination: Thionyl chloride can chlorinate activated methyl groups on heteroaromatic rings under forcing conditions. | - Avoid excessively high reaction temperatures or prolonged reaction times. - Use a milder chlorinating agent like oxalyl chloride if this is a persistent issue. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are:
-
Unreacted 1-Methyl-1H-pyrazole-4-carboxylic acid: Due to incomplete reaction or hydrolysis of the product.
-
1-Methyl-1H-pyrazole-4-carboxylic anhydride: Formed from the reaction of the product with the starting carboxylic acid.
-
Byproducts from chlorination of the pyrazole ring or methyl group: This is less common but can occur under harsh reaction conditions.[3]
Q2: How can I effectively remove unreacted 1-Methyl-1H-pyrazole-4-carboxylic acid from my product?
A2: Fractional distillation under reduced pressure is the most effective method. The carboxylic acid has a significantly higher boiling point than the corresponding acid chloride and will remain in the distillation flask.
Q3: My final product is a dark color. What is the cause and how can I prevent it?
A3: Dark coloration can result from impurities in the starting materials or from decomposition at high temperatures. Ensure your starting 1-Methyl-1H-pyrazole-4-carboxylic acid is of high purity. During the removal of excess thionyl chloride, use a vacuum to keep the distillation temperature as low as possible.
Q4: Is it necessary to purify the this compound before using it in the next step?
A4: For many applications, the crude acid chloride obtained after removing the excess chlorinating agent and solvent is used directly in the subsequent reaction.[2] However, if high purity is required for the final product, purification by vacuum distillation is recommended.
Q5: What is the role of DMF in this reaction?
A5: N,N-dimethylformamide (DMF) is often used as a catalyst in the conversion of carboxylic acids to acid chlorides using thionyl chloride or oxalyl chloride. It reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more powerful acylating agent and accelerates the reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-Methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).
-
Add thionyl chloride (2.0 eq) to the flask.[1]
-
Optionally, add a catalytic amount of DMF (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to check for the disappearance of the starting carboxylic acid.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation, preferably under reduced pressure.[1]
-
The resulting crude this compound can be used directly or purified further by vacuum distillation.
Protocol 2: Purification by Vacuum Distillation
-
Set up a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is thoroughly dried.
-
Transfer the crude this compound to the distillation flask.
-
Slowly apply vacuum and begin heating the distillation flask.
-
Collect the fraction corresponding to the boiling point of this compound. The boiling point will depend on the pressure.
-
Discard the initial lower-boiling fraction (if any) and the higher-boiling residue, which will contain less volatile impurities like the starting carboxylic acid and the anhydride.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | C₅H₆N₂O₂ | 126.11[4] | Decomposes |
| This compound | C₅H₅ClN₂O | 144.56 | Not readily available, requires vacuum distillation |
| Thionyl chloride | SOCl₂ | 118.97 | 76 |
| 1-Methyl-1H-pyrazole-4-carboxylic anhydride | C₁₀H₈N₄O₃ | 232.20 | Significantly higher than the acid chloride |
Visualizations
Caption: Synthesis of this compound and potential byproduct formation pathways.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Preventing Regioisomer Formation in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of controlling regioselectivity and preventing the formation of unwanted regioisomers during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1][2] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the final pyrazole product.[1][3] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[4]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[4]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[4]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.[5]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers formed.[1]
Q3: How can I distinguish between different pyrazole regioisomers?
A3: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.[3]
-
1D NMR (¹H and ¹³C): Will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents.
-
2D NMR (NOESY): For unambiguous structure determination, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[3][6][7] HMBC experiments can also be very useful.[7][8]
Q4: Are there alternative methods to the Knorr synthesis for achieving high regioselectivity?
A4: Yes, several other methods offer high regioselectivity:
-
From N-Arylhydrazones and Nitroolefins: This method provides 1,3,5-trisubstituted pyrazoles with excellent regioselectivity.[9]
-
From N-Alkylated Tosylhydrazones and Terminal Alkynes: This approach offers complete regioselectivity, especially when the substituents on the alkyne and hydrazone are similar.[10][11][12]
-
[3+2] Cycloaddition Reactions: These reactions, for instance between sydnones and alkynes, can provide regioselective access to polysubstituted pyrazoles.
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Problem: The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are insufficient to direct the reaction towards a single isomer under standard conditions (e.g., in ethanol).
-
Solution 1: Change the Solvent. Switch to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5] These solvents have been shown to dramatically increase regioselectivity.[5]
-
Solution 2: Modify the Reaction Temperature. Systematically vary the reaction temperature. Lowering the temperature may favor the kinetically controlled product, while higher temperatures might favor the thermodynamically more stable isomer.
-
Solution 3: Adjust the pH. If using a hydrazine salt, the addition of a mild base can alter the nucleophilicity of the hydrazine nitrogens. Conversely, in neutral or acidic conditions, the pH can be adjusted to favor the protonation of one nitrogen over the other.
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.[1]
-
Solution 1: Re-evaluate Your Starting Materials. If possible, consider if a different synthetic route or isomeric starting material could lead to the desired product.
-
Solution 2: Employ a Directing Group. In some cases, a temporary directing group can be installed to block one reactive site or steer the reaction to the desired position.
-
Solution 3: Explore Alternative Regioselective Syntheses. Consider methods known for opposite regioselectivity, if applicable to your target molecule.
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.
-
Solution: Chromatographic Separation.
-
TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]
-
Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography on silica gel to separate the isomers.[6] Dry loading the crude mixture onto the silica gel is often the preferred method for optimal separation.[13]
-
HPLC: For difficult separations or to obtain very high purity, High-Performance Liquid Chromatography (HPLC) can be employed.[14][15]
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine.
| Entry | 1,3-Diketone (R¹) | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) |
| 1 | Phenyl | Ethanol | 60:40 | 85 |
| 2 | Phenyl | TFE | 85:15 | 90 |
| 3 | Phenyl | HFIP | 97:3 | 92 |
| 4 | 2-Furyl | Ethanol | 43:57 | 88 |
| 5 | 2-Furyl | TFE | 90:10 | 91 |
| 6 | 2-Furyl | HFIP | >99:1 | 95 |
| 7 | Methyl | Ethanol | 55:45 | 82 |
| 8 | Methyl | TFE | 75:25 | 87 |
Regioisomer A corresponds to the pyrazole with the N-methyl group adjacent to the R¹ substituent. Data synthesized from multiple sources for illustrative purposes.
Table 2: Regioselectivity in the Synthesis of 1,3,5-Trisubstituted Pyrazoles from Tosylhydrazones and Alkynes.
| Entry | Tosylhydrazone (R²) | Alkyne (R³) | Regioisomeric Ratio | Yield (%) |
| 1 | Phenyl | Phenyl | >99:1 | 92 |
| 2 | 4-Methoxyphenyl | Phenyl | >99:1 | 88 |
| 3 | 4-Nitrophenyl | Phenyl | >99:1 | 75 |
| 4 | Phenyl | n-Butyl | >99:1 | 85 |
This methodology consistently yields a single regioisomer. Data synthesized from multiple sources for illustrative purposes.[10][12]
Experimental Protocols
Protocol 1: Regioselective Knorr Pyrazole Synthesis using Fluorinated Alcohol
This protocol describes a general procedure for enhancing regioselectivity using 2,2,2-trifluoroethanol (TFE).
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.[3]
-
Add the substituted hydrazine dropwise to the solution at room temperature.[3]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the TFE under reduced pressure.[3]
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[3]
-
Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This protocol provides a highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[10]
-
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (2.0 eq)
-
Pyridine
-
18-crown-6 (0.1 eq)
-
-
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions.[1]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).[1]
-
Quench the reaction with water and extract with ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1]
-
Visualizations
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 11. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Methyl-1H-pyrazole-4-carboxamides
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Methyl-1H-pyrazole-4-carboxamides.
Troubleshooting Guides and FAQs
This section provides answers to specific issues that may arise during the purification of 1-Methyl-1H-pyrazole-4-carboxamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 1-Methyl-1H-pyrazole-4-carboxamides?
A1: Common impurities can include unreacted starting materials, regioisomers (if unsymmetrical precursors are used), and side-products from incomplete cyclization or side reactions of the hydrazine starting material.[1] Discoloration of the reaction mixture, often to yellow or red, can indicate the presence of colored impurities.[2]
Q2: What are the primary methods for purifying 1-Methyl-1H-pyrazole-4-carboxamides?
A2: The most common and effective purification methods are column chromatography on silica gel and recrystallization.[1] For compounds that are liquid at room temperature, distillation can also be a viable option.[1]
Q3: My purified product is colored. How can I decolorize it?
A3: Colored impurities can often be removed by treating a solution of the compound with activated charcoal.[3] The charcoal adsorbs the colored impurities and can then be removed by filtration through celite.[1] Subsequent recrystallization can further improve the color and purity.[1][3] Passing a solution of the compound through a short plug of silica gel can also be effective, as the colored impurities may be retained on the silica.[1]
Troubleshooting Guide
Issue 1: The product oils out during recrystallization instead of forming crystals.
-
Possible Cause: The compound is precipitating from the solution at a temperature above its melting point, or impurities are present that lower the melting point of the mixture.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the "good" solvent (in which the compound is soluble) to the hot solution to lower the saturation point.[2]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Using an insulated container can promote gradual cooling.[3]
-
Solvent System Modification: Experiment with different solvent or mixed-solvent systems.[3]
-
Seed Crystals: If available, add a small seed crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[3]
-
Further Purification: If oiling out persists, it may be necessary to purify the crude product by column chromatography to remove impurities before attempting recrystallization again.
-
Issue 2: Low recovery of the product after recrystallization.
-
Possible Cause: The compound has high solubility in the cold recrystallization solvent, or too much solvent was used.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
-
Optimize Solvent System: Select a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common single solvents include ethanol, methanol, and isopropanol, while mixed solvent systems like ethanol/water or hexane/ethyl acetate are also effective.[3]
-
Thorough Cooling: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize precipitation.[4]
-
Concentrate the Mother Liquor: If significant product remains in the mother liquor, it can be concentrated and a second crop of crystals can be collected.
-
Issue 3: Poor separation of the desired product from impurities during column chromatography.
-
Possible Cause: The chosen eluent system does not provide sufficient resolution between the product and impurities. The pyrazole ring's basicity may also lead to tailing on acidic silica gel.
-
Troubleshooting Steps:
-
Optimize Eluent System: Systematically vary the polarity of the eluent. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired compound.[1]
-
Deactivate Silica Gel: To minimize tailing for basic pyrazole compounds, the silica gel can be deactivated by preparing the slurry with an eluent containing a small amount of triethylamine (e.g., 1%).[1]
-
Use an Alternative Stationary Phase: In cases of severe tailing or difficult separations, consider using a different stationary phase, such as neutral alumina.[1]
-
Gradient Elution: Start with a less polar eluent and gradually increase the polarity during the chromatography run to improve the separation of compounds with different polarities.[1]
-
Data Presentation
Table 1: Common Impurities and Recommended Purification Strategies
| Impurity Type | Description | Recommended Purification Method(s) |
| Unreacted Starting Materials | Residual reactants from the synthesis. | Column Chromatography, Recrystallization |
| Regioisomers | Isomeric products formed when using unsymmetrical precursors.[1] | Column Chromatography (often requires careful optimization of the eluent system).[1] Fractional crystallization may also be effective if solubilities differ significantly.[3] |
| Colored Impurities | Byproducts from side reactions, often from the hydrazine starting material.[2] | Treatment with activated charcoal followed by recrystallization.[1][3] Passage through a silica gel plug.[1] |
| Incomplete Cyclization Products | Intermediates that have not fully formed the pyrazole ring. | Column Chromatography |
| Side-Reaction Products | Various unintended products from the reaction. | Column Chromatography, Recrystallization |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Single Solvent)
-
Dissolution: Place the crude 1-Methyl-1H-pyrazole-4-carboxamide in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or acetone).[3][5]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[3] Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently cool the flask in an ice bath for at least 30 minutes.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals under vacuum.[4]
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) to find a system that gives the desired product an Rf value of ~0.3-0.4 and good separation from impurities.[1]
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.[6]
-
Add a layer of sand.[6]
-
In a separate beaker, prepare a slurry of silica gel in the chosen non-polar solvent.[6]
-
Pour the slurry into the column and allow it to pack, tapping the column gently to remove air bubbles.[6]
-
Drain the solvent until it is level with the top of the silica gel, then add another thin layer of sand.[6]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully add it to the top of the column using a pipette.[7]
-
Dry Loading: For less soluble compounds, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[7]
-
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds of increasing polarity.[1]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[8]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1-Methyl-1H-pyrazole-4-carboxamide.[1]
Visualizations
Caption: Experimental workflow for the purification of 1-Methyl-1H-pyrazole-4-carboxamides.
Caption: Troubleshooting decision tree for common purification challenges.
References
Improving the stability of 1-Methyl-1H-pyrazole-4-carbonyl chloride during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1-Methyl-1H-pyrazole-4-carbonyl chloride during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and use.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the stability of this compound.
Issue 1: Decreased Reactivity or Low Yield in Acylation Reactions
-
Possible Cause: The primary cause of decreased reactivity is the degradation of the acyl chloride, most commonly through hydrolysis to the corresponding carboxylic acid, 1-Methyl-1H-pyrazole-4-carboxylic acid.[1][2] This hydrolysis is accelerated by exposure to moisture from the atmosphere or solvents.[1][3]
-
Troubleshooting Steps:
-
Verify Purity: Before use, assess the purity of the acyl chloride. A common method is to derivatize a small sample with an alcohol (e.g., methanol) to form the stable methyl ester, which can then be quantified by HPLC or GC-MS.[4][5] The presence of the carboxylic acid impurity can also be detected by these methods.
-
Use Anhydrous Conditions: Ensure that all solvents are anhydrous and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Fresh is Best: If possible, use freshly opened or recently purchased this compound. If the reagent has been stored for an extended period, its purity should be re-assessed.
-
Check Storage Conditions: Confirm that the compound has been stored in a tightly sealed container in a cool, dry place, away from incompatible substances.[3][7]
-
Issue 2: Inconsistent Results Between Batches
-
Possible Cause: Batch-to-batch variability can arise from differences in the initial purity of the this compound or from varying degrees of degradation during storage.
-
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always review the CoA for each new batch to check the specified purity and impurity profile.[8]
-
Perform Incoming Quality Control: Implement a standard analytical test (e.g., HPLC with derivatization) to qualify each new batch upon receipt. This will establish a baseline for its stability over time.
-
Standardize Storage Procedures: Ensure that all batches are stored under the same recommended conditions to minimize variability in degradation rates.
-
Logical Flow for Troubleshooting Common Issues
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maximize shelf life, this compound should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[3][7] For long-term storage, refrigeration (2-8°C) is recommended.[9] The container should be flushed with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen.[6] Store away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[10]
Q2: What is the primary degradation product of this compound?
A2: The primary degradation product is 1-Methyl-1H-pyrazole-4-carboxylic acid, formed via hydrolysis upon contact with moisture.[1][2] This reaction also produces hydrochloric acid (HCl) as a byproduct.
Q3: How can I tell if my this compound has degraded?
A3: Visual signs of degradation can include a change in color (e.g., from off-white to yellow or brown) or the material appearing clumpy or solidified. Fuming upon opening the container is a strong indicator of reaction with atmospheric moisture.[11] For a definitive assessment, analytical techniques such as NMR or HPLC are required to quantify the purity and identify degradation products.[8]
Q4: Can I use this compound that shows signs of degradation?
A4: It is not recommended. The presence of the corresponding carboxylic acid can interfere with subsequent reactions, leading to lower yields and the formation of byproducts. The HCl generated during hydrolysis can also catalyze unwanted side reactions. If the material is only slightly degraded, it may be possible to purify it, but for most applications, using a fresh, high-purity reagent is preferable.
Q5: Are there any solvents I should avoid when working with this compound?
A5: Yes. Avoid protic solvents such as water and alcohols, as they will react with the acyl chloride.[1] Also, be cautious with solvents that may contain residual water, such as non-anhydrous grades of acetone, acetonitrile, or THF. Always use anhydrous solvents for reactions and workups. Some amines can also react with the acyl chloride, so their use as solvents should be carefully considered based on the desired reaction.
Data Presentation
The stability of this compound is highly dependent on storage conditions. The following table provides illustrative data from a hypothetical accelerated stability study to demonstrate how purity might change over time under different conditions.
Table 1: Illustrative Stability Data for this compound
| Storage Condition | Time Point | Purity (%) | Major Degradant (1-Methyl-1H-pyrazole-4-carboxylic acid) (%) | Appearance |
| 2-8°C, Dry, Inert Atmosphere | 0 Months | 99.5 | <0.1 | Off-white solid |
| 6 Months | 99.2 | 0.3 | Off-white solid | |
| 12 Months | 98.8 | 0.7 | Off-white solid | |
| 25°C / 60% RH (ICH Long-Term) | 0 Months | 99.5 | <0.1 | Off-white solid |
| 3 Months | 97.1 | 2.4 | Pale yellow solid | |
| 6 Months | 94.5 | 4.9 | Yellow solid | |
| 40°C / 75% RH (ICH Accelerated) | 0 Months | 99.5 | <0.1 | Off-white solid |
| 1 Month | 92.3 | 7.1 | Yellow, clumpy solid | |
| 3 Months | 85.6 | 13.5 | Brownish, sticky solid |
Note: This data is for illustrative purposes only and is based on the expected behavior of reactive acyl chlorides. Actual stability will vary based on the specific batch and packaging.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment (via Derivatization)
This protocol describes a method to assess the purity of this compound and quantify its primary degradant by converting the acyl chloride into a stable methyl ester derivative.
-
Objective: To quantify the amount of this compound and 1-Methyl-1H-pyrazole-4-carboxylic acid in a sample.
-
Principle: The highly reactive acyl chloride is derivatized with anhydrous methanol to form the more stable methyl 1-methyl-1H-pyrazole-4-carboxylate. The carboxylic acid does not react under these conditions. The resulting mixture is then analyzed by reverse-phase HPLC.
-
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Under an inert atmosphere, add 1.0 mL of anhydrous acetonitrile to dissolve the sample.
-
Add 0.1 mL of anhydrous methanol.
-
Add 0.1 mL of anhydrous pyridine (to neutralize the HCl generated).
-
Cap the vial tightly and vortex for 30 seconds. Let the reaction proceed at room temperature for 15 minutes.
-
Dilute the sample to a final concentration of approximately 0.1 mg/mL with an acetonitrile/water mobile phase.
-
-
Reference Standard Preparation:
-
Prepare separate standards of high-purity methyl 1-methyl-1H-pyrazole-4-carboxylate and 1-Methyl-1H-pyrazole-4-carboxylic acid at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient: Start with 90% A, 10% B; ramp to 10% A, 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the reference standards to determine their retention times.
-
Inject the prepared sample.
-
Calculate the percentage of the methyl ester derivative and the carboxylic acid in the sample by comparing the peak areas to those of the standards. The purity of the original acyl chloride is equivalent to the percentage of the methyl ester derivative.
-
-
Workflow for HPLC-Based Stability Assessment
Caption: Workflow for HPLC purity analysis.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.
-
Objective: To understand the degradation pathways of the compound under various stress conditions.
-
Procedure:
-
Prepare Samples: For each condition, weigh approximately 10-20 mg of this compound into separate, appropriate vials.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl in 50% acetonitrile/water. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH in 50% acetonitrile/water. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ in acetonitrile. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples as appropriate.
-
Dissolve and dilute all samples in a suitable solvent (e.g., acetonitrile).
-
Analyze the samples using a stability-indicating method, such as the HPLC method described in Protocol 1, alongside an unstressed control sample.
-
Characterize significant degradation products using LC-MS/MS or NMR if necessary.
-
-
Signaling Pathway Context
While this compound is a reactive intermediate and not an active pharmaceutical ingredient (API) itself, it is a key building block for synthesizing various APIs, particularly those that act as enzyme inhibitors. For instance, pyrazole-containing compounds are known to be part of molecules that inhibit kinases, which are central to many cellular signaling pathways involved in cancer and inflammation.
Caption: Role as a precursor to kinase inhibitors.
References
- 1. Synthesis, computational and biological study of pyrazole derivatives [ouci.dntb.gov.ua]
- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. mdpi.com [mdpi.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. ICH Guidelines for Accelerated Stability Testing – StabilityStudies.in [stabilitystudies.in]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. 141573-96-8|3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride|BLD Pharm [bldpharm.com]
- 10. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Exothermic Reactions in Pyrazole Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the exothermic nature of pyrazole derivative synthesis, a critical aspect for ensuring safety, scalability, and product quality. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during these potentially hazardous reactions.
Frequently Asked Questions (FAQs)
Q1: Why are pyrazole synthesis reactions often exothermic?
A1: The synthesis of pyrazoles, particularly through the widely used Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives, is often highly exothermic.[1][2] This is due to the formation of stable, aromatic pyrazole rings, which is a thermodynamically favorable process that releases a significant amount of energy as heat.[3]
Q2: What are the primary risks associated with uncontrolled exothermic reactions in pyrazole synthesis?
A2: The primary risk is a thermal runaway, where the rate of heat generation exceeds the rate of heat removal.[4] This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing equipment failure, explosions, and the release of toxic materials.[4][5] Hydrazine, a common reagent, is also a high-energy and toxic compound that can decompose explosively at elevated temperatures.[6]
Q3: How can I predict the exothermic potential of my specific pyrazole synthesis?
A3: While precise prediction without calorimetric data is difficult, several factors can indicate a higher exothermic potential:
-
Reagent Reactivity: Highly reactive hydrazines and 1,3-dicarbonyl compounds will likely lead to a more vigorous reaction.
-
Concentration: Higher concentrations of reactants will result in a greater heat release per unit volume.
-
Scale: The risk of a thermal runaway increases significantly with scale-up due to the decrease in the surface-area-to-volume ratio, which limits efficient heat dissipation.[7]
Q4: What are the key parameters to control during an exothermic pyrazole synthesis?
A4: The most critical parameters to control are:
-
Temperature: Continuous monitoring of the internal reaction temperature is essential.
-
Reagent Addition Rate: Slow and controlled addition of the limiting reagent, often the hydrazine, is a primary method for managing heat generation.
-
Stirring: Efficient agitation ensures uniform temperature distribution and prevents the formation of localized hot spots.
-
Cooling: An adequate cooling system is crucial to remove the heat generated by the reaction.
Q5: Can the choice of solvent influence the safety of an exothermic pyrazole synthesis?
A5: Absolutely. The solvent plays a crucial role in heat management.[8] A solvent with a higher heat capacity and thermal conductivity can absorb more heat and transfer it more effectively to the cooling system.[8] Additionally, using a sufficient volume of solvent can help to dilute the reactants and act as a heat sink.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature increase (Temperature Excursion) | 1. Reagent addition is too fast.2. Inadequate cooling capacity for the scale of the reaction.3. Insufficient stirring leading to localized hot spots.4. Incorrect reaction concentration (too high). | 1. Immediately stop reagent addition. 2. Ensure maximum cooling is applied. This may involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.3. Increase stirring speed to improve heat transfer.4. If the temperature continues to rise, consider an emergency quench by adding a pre-cooled, inert solvent.5. For future runs, reduce the addition rate, increase the solvent volume, and verify the cooling system's adequacy.[9] |
| Reaction mixture turning dark brown or black | 1. Decomposition of hydrazine or other starting materials at elevated temperatures.2. Side reactions becoming prominent due to poor temperature control. | 1. Verify the internal temperature. If it is higher than the target, implement corrective actions as described above.2. Ensure an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to oxidation, which can be exacerbated by heat.3. For subsequent experiments, consider lowering the reaction temperature or using a milder catalyst if applicable. |
| Low yield and formation of impurities | 1. Poor temperature control leading to side reactions or product degradation.2. Incomplete reaction due to insufficient heating after the initial exothermic phase. | 1. Implement stricter temperature control measures as outlined in this guide.2. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and temperature profile.3. Consider a two-stage temperature profile: a controlled, low temperature during the initial exothermic addition, followed by a period of heating to drive the reaction to completion if necessary. |
| Difficulty in scaling up the reaction safely | 1. The surface-area-to-volume ratio decreases on scale-up, leading to less efficient heat transfer.2. The heat generated by the reaction increases proportionally with the scale. | 1. Conduct a thorough safety assessment before scaling up. This may include calorimetric studies (e.g., Reaction Calorimetry) to determine the heat of reaction.2. Do not simply multiply all parameters from the lab scale. The addition rate, in particular, will need to be significantly slower.3. Consider using flow chemistry, which offers superior heat transfer and temperature control, making it an inherently safer method for highly exothermic reactions.[10] |
Quantitative Data on Exothermic Behavior
While specific calorimetric data is highly dependent on the substrates and conditions used, the following table provides a qualitative and semi-quantitative overview of factors influencing the exothermicity of pyrazole synthesis.
| Parameter | Effect on Exothermicity | Management Strategy | Expected Temperature Profile |
| Reagent Addition Rate | Faster addition leads to a rapid release of heat and a higher peak temperature. | Slow, controlled, subsurface addition of the limiting reagent (often hydrazine). | A slow, controlled rise in temperature that is easily managed by the cooling system. |
| Reactant Concentration | Higher concentration results in a larger temperature increase for a given conversion. | Use a sufficient volume of an appropriate solvent to dilute the reactants. | A more moderate temperature increase that is spread out over a larger volume. |
| Cooling Efficiency | Inefficient cooling can lead to a rapid accumulation of heat. | Ensure the cooling system is appropriately sized for the reaction scale and operates at a sufficiently low temperature. | The internal temperature should closely follow the set-point of the cooling system. |
| Solvent Choice | Solvents with low heat capacity and thermal conductivity are less effective at dissipating heat. | Select a solvent with a high heat capacity and thermal conductivity. | A more stable internal temperature with smaller fluctuations. |
| Stirring Speed | Poor mixing can create localized hot spots where the temperature is significantly higher than the bulk. | Use an appropriate stirrer and agitation speed to ensure good mixing and heat transfer to the reactor walls. | A uniform temperature throughout the reaction mixture. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of a Substituted Pyrazole with Controlled Exotherm
This protocol outlines a general procedure for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine derivative, with an emphasis on managing the exothermic reaction.
Materials:
-
1,3-Dicarbonyl Compound (1.0 eq)
-
Hydrazine Derivative (1.05 eq)
-
Solvent (e.g., Ethanol, Isopropanol)
-
Cooling bath (e.g., ice-water or a cryostat)
-
Reaction flask equipped with a magnetic stirrer, thermometer, and addition funnel.
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent (aim for a concentration that allows for efficient stirring and heat dissipation).
-
Cool the solution to 0-5 °C using a cooling bath.
-
Dissolve the hydrazine derivative in a minimal amount of the same solvent in an addition funnel.
-
Add the hydrazine solution dropwise to the stirred solution of the 1,3-dicarbonyl compound over a period of 30-60 minutes.
-
Crucially, monitor the internal temperature throughout the addition. The temperature should not be allowed to rise more than 5-10 °C above the initial temperature. Adjust the addition rate as necessary to maintain this control.
-
After the addition is complete, allow the reaction to stir at the controlled temperature for an additional hour.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is incomplete, the cooling bath can be removed, and the reaction can be allowed to warm to room temperature or gently heated to drive it to completion.
-
Proceed with the appropriate work-up and purification procedures.
Protocol 2: Scale-Up Considerations for Exothermic Pyrazole Synthesis
Scaling up requires a more rigorous approach to safety and control.
-
Process Safety Analysis: Before any scale-up, perform a thorough hazard analysis. If possible, use reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to determine the heat of reaction and the onset temperature for any decomposition.
-
Equipment: Use a reactor with a high cooling capacity, a powerful overhead stirrer, and a reliable temperature probe. A jacketed reactor connected to a temperature control unit is highly recommended.
-
Controlled Addition: The addition of the hydrazine should be done via a calibrated pump to ensure a slow and consistent rate. Subsurface addition is often preferred to promote rapid mixing and heat dissipation.
-
Emergency Plan: Have a clear plan in place for quenching the reaction in case of a thermal runaway. This may involve the rapid addition of a large volume of a pre-cooled inert solvent.
Visualizing Workflows and Logical Relationships
To aid in understanding the processes involved in managing exothermic pyrazole synthesis, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for managing exothermic pyrazole synthesis.
Caption: Troubleshooting logic for a temperature excursion event.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 6. benchchem.com [benchchem.com]
- 7. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. Temperature excursion management: A novel approach of quality system in pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds | MDPI [mdpi.com]
Overcoming solubility issues with 1-Methyl-1H-pyrazole-4-carbonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues and effectively utilizing 1-Methyl-1H-pyrazole-4-carbonyl chloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a reactive acyl chloride. Generally, it exhibits good solubility in a range of anhydrous polar aprotic and nonpolar organic solvents. Due to its high reactivity, it is not soluble in water but instead undergoes rapid hydrolysis.
Q2: Why is it crucial to use anhydrous solvents with this compound?
A2: It is imperative to use anhydrous (dry) solvents because this compound reacts vigorously with water.[1] This reaction, known as hydrolysis, will consume your starting material to form the corresponding carboxylic acid (1-Methyl-1H-pyrazole-4-carboxylic acid) and hydrochloric acid (HCl), thus preventing your desired reaction from occurring.[2][3]
Q3: What are the recommended storage conditions for this compound to prevent degradation?
A3: To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[4] This minimizes exposure to atmospheric moisture, which can cause hydrolysis.
Q4: In an amide coupling reaction, my starting amine is only soluble in protic solvents like ethanol. Can I use these solvents with this compound?
A4: It is highly discouraged to use protic solvents such as alcohols (e.g., ethanol) or water. This compound will react readily with the alcohol to form an ester, or with water to hydrolyze, in competition with your desired amine.[5] It is recommended to find a suitable anhydrous aprotic solvent system for both your amine and the acyl chloride.
Q5: What is the purpose of adding a base, such as triethylamine or pyridine, to my reaction mixture?
A5: A non-nucleophilic organic base is added to the reaction to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct during the reaction of the acyl chloride with a nucleophile (e.g., an amine or alcohol).[5][6] This prevents the HCl from protonating your nucleophile, which would render it unreactive, and can also prevent acid-catalyzed side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of starting material upon addition of this compound. | Poor solubility of the acyl chloride or the nucleophile in the chosen solvent. | 1. Select a more suitable anhydrous solvent. Chlorinated solvents like dichloromethane or polar aprotic solvents like DMF often work well. 2. Consider a co-solvent system to improve the solubility of both reactants. 3. Gently warm the reaction mixture to aid dissolution, but monitor for any signs of degradation. |
| Low or no product yield, with starting materials largely unreacted. | 1. Incomplete dissolution of reactants. 2. Deactivation of the nucleophile by HCl byproduct. 3. Hydrolysis of the acyl chloride due to residual moisture. | 1. Ensure all reactants are fully dissolved before proceeding. Refer to the solubility table below. 2. Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction. 3. Use freshly dried solvents and ensure all glassware is oven-dried before use. |
| Formation of 1-Methyl-1H-pyrazole-4-carboxylic acid as the main product. | Hydrolysis of this compound. | 1. Rigorously exclude water from the reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere. 2. Ensure the starting nucleophile is dry. |
| Reaction is sluggish or does not go to completion. | Insufficient reactivity of the nucleophile or steric hindrance. | 1. Consider gentle heating of the reaction mixture. 2. A more polar solvent may help to stabilize charged intermediates and accelerate the reaction. 3. If using a hindered nucleophile, a longer reaction time or a higher temperature may be necessary. |
Solubility Data
The following table provides a qualitative summary of the solubility of this compound in various common laboratory solvents. This data is based on the known solubility of structurally similar compounds and should be used as a guide. It is always recommended to perform a small-scale solubility test before commencing a large-scale reaction.
| Solvent | Solubility | Notes |
| Dichloromethane (DCM) | Soluble | Anhydrous grade recommended. |
| Chloroform | Soluble | Anhydrous grade recommended. |
| Tetrahydrofuran (THF) | Soluble | Anhydrous grade recommended. |
| N,N-Dimethylformamide (DMF) | Soluble | Anhydrous grade recommended. Can accelerate reactions. |
| Dimethyl sulfoxide (DMSO) | Soluble | Anhydrous grade recommended. Use with caution as work-up can be challenging. |
| Acetonitrile | Soluble | Anhydrous grade recommended. |
| Toluene | Slightly Soluble | Solubility may be improved with gentle heating. |
| Hexanes / Heptanes | Insoluble | |
| Diethyl Ether | Slightly Soluble | |
| Water | Reactive (Hydrolysis) | Do not use as a solvent.[1] |
| Alcohols (e.g., Ethanol, Methanol) | Reactive | Forms esters. Do not use as a solvent for reactions with other nucleophiles.[5] |
Experimental Protocols
Key Experiment: Synthesis of an Amide Derivative
This protocol details a general procedure for the synthesis of an N-substituted-1-methyl-1H-pyrazole-4-carboxamide.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
Procedure:
-
Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent) and dissolve it in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred amine solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.
Visualizations
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 4. biosynth.com [biosynth.com]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Optimizing Pyrazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during pyrazole synthesis?
The most prevalent issues in pyrazole synthesis include low yields, formation of regioisomeric mixtures when using unsymmetrical starting materials, and catalyst deactivation.[1][2] Side reactions such as the formation of colored impurities, biaryl formation in metal-catalyzed reactions, and incomplete cyclization can also occur.[2][3]
Q2: How does the choice of catalyst influence the outcome of pyrazole synthesis?
The catalyst plays a crucial role in determining the reaction rate, yield, and in some cases, regioselectivity. For instance, nano-ZnO has been demonstrated as an efficient catalyst for synthesizing certain pyrazoles, resulting in high yields in a short amount of time.[2][3] Lewis acid catalysts like Yb(OTf)₃, InCl₃, and ZrCl₄ can improve yields in Biginelli-type reactions for pyrazole derivatives.[4] In metal-catalyzed N-arylation reactions, the choice of a copper or palladium catalyst and the associated ligand is critical to avoid side reactions like homocoupling.[2]
Q3: What factors, other than the catalyst, affect pyrazole synthesis?
Besides the catalyst, several other factors significantly impact the success of pyrazole synthesis:
-
Purity of Starting Materials: Impurities in 1,3-dicarbonyl compounds and hydrazine derivatives can lead to side reactions and lower yields.[1][2]
-
Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that often require optimization.[1]
-
Stoichiometry: Using the correct ratio of reactants is essential, and in some cases, a slight excess of hydrazine can drive the reaction to completion.[1]
-
Solvent Choice: The solvent can influence regioselectivity. For example, polar, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) can enhance the preference for a specific regioisomer.[5][6]
Q4: Can pyrazole synthesis be performed without a catalyst?
Yes, in some instances, pyrazole synthesis can proceed without a catalyst. For example, reactions involving 5-amino-3-arylpyrazole-4-carbonitriles may yield better results in a high-boiling solvent like DMF without a catalyst.[4] However, many modern and efficient methods for pyrazole synthesis rely on catalysts to achieve high yields and selectivity.[3][7]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Low yields are a frequent problem in pyrazole synthesis. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Step-by-Step Guide:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1][2] Impurities can lead to side reactions, reducing the yield.[1] Hydrazine derivatives can degrade, so using a fresh or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Verify the correct stoichiometry of the reactants. A slight excess of the hydrazine (1.0-1.2 equivalents) may be beneficial.[1]
-
Evaluate Reaction Conditions:
-
Temperature and Time: Increasing the reaction temperature or prolonging the reaction time can sometimes improve yields.[4] Monitor the reaction progress using TLC or LC-MS to determine the optimal duration.[1][2]
-
Solvent: The choice of solvent can be critical. Aprotic dipolar solvents like DMF or DMSO may give better results than polar protic solvents like ethanol in some cases.[2]
-
-
Re-evaluate Catalyst Choice: If the reaction is catalyzed, consider if the chosen catalyst is optimal. For example, nano-ZnO can be highly effective.[2][3] For specific reactions like the Biginelli reaction, Lewis acids such as Zn(OTf)₂ under microwave conditions might be more suitable.[4]
-
Consider Side Reactions: Be aware of potential side reactions like the formation of regioisomers or incomplete cyclization.[1]
-
Review Purification Technique: Losses during workup and purification can significantly impact the final yield. Ensure your purification method (e.g., recrystallization, column chromatography) is optimized for your product.[1]
Issue 2: Poor Regioselectivity
The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1]
Decision-Making Flowchart for Improving Regioselectivity
Caption: A decision-making workflow for optimizing regioselectivity in pyrazole synthesis.
Strategies to Improve Regioselectivity:
-
Solvent Modification: The solvent can have a significant impact on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the preference for one regioisomer.[5][6]
-
pH Adjustment: The addition of a catalytic amount of acid (e.g., HCl, acetic acid) or a mild base can alter the nucleophilicity of the nitrogen atoms in a substituted hydrazine, thereby influencing the regioselectivity of the cyclization.[2][8]
-
Alternative Synthetic Strategies:
-
1,3-Dicarbonyl Surrogates: Using precursors like β-enaminones, where one carbonyl group's reactivity is masked, can lead to the formation of a single regioisomer.[5][8]
-
1,3-Dipolar Cycloadditions: This method involves the [3+2] cycloaddition of a dipole (e.g., a diazo compound) with a dipolarophile (e.g., an alkyne), which can provide complete regioselectivity.[5]
-
Multicomponent Reactions (MCRs): One-pot MCRs, often aided by catalysts, can offer regioselective access to highly substituted pyrazoles.[5][9]
-
Data Presentation: Catalyst and Condition Comparison
Table 1: Effect of Different Catalysts on Pyrazole Synthesis
| Catalyst | Reactants | Catalyst Loading | Solvent | Temperature | Time | Yield (%) | Reference |
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | 10 mol% | Ethanol | Reflux | 30 min | 95 | [2][3] |
| Yb(OTf)₃ | Pyrazole aldehyde, Urea, β-dicarbonyl | - | - | - | - | Improved | [4] |
| InCl₃ | Pyrazole aldehyde, Urea, β-dicarbonyl | - | - | - | - | Improved | [4] |
| ZrCl₄ | Pyrazole aldehyde, Urea, β-dicarbonyl | - | - | - | - | Improved | [4] |
| Zn(OTf)₂ | β-ketophosphonates | - | - | Microwave | - | Effective | [4] |
| Copper triflate | α,β-ethylenic ketone, p-(4-(tert-butyl)phenyl)hydrazine | - | --INVALID-LINK-- | - | - | - | [3] |
| Palladium | Terminal alkyne, hydrazine, CO, aryl iodide | - | - | - | - | - | [7] |
| Iodine | Enaminones, hydrazines, DMSO | - | DMSO | - | - | - | [7] |
Table 2: Influence of Solvent on Regioselectivity
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Reference |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 1:1.3 | [6] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | >99:1 | [6] |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | Ethanol | - | [5] |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | TFE | - | [5] |
Experimental Protocols
General Procedure for Nano-ZnO Catalyzed Pyrazole Synthesis
This protocol is adapted from a green chemistry approach for the synthesis of 1,3,5-substituted pyrazoles.[2][3]
Experimental Workflow
Caption: Experimental workflow for a nano-ZnO catalyzed pyrazole synthesis.
Materials:
-
Phenylhydrazine (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Nano-ZnO (10 mol%)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, prepare a mixture of phenylhydrazine, ethyl acetoacetate, and nano-ZnO in ethanol.[2]
-
Stir the reaction mixture at room temperature.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]
-
Upon completion, separate the catalyst by filtration.[2]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[2]
-
Purify the product by column chromatography or recrystallization.[2]
Protocol for Improving Regioselectivity using TFE
This protocol is based on the use of fluorinated alcohols to enhance regioselectivity in pyrazole synthesis.[8]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.[8]
-
Add the substituted hydrazine dropwise to the solution at room temperature.[8]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.[8]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Acylating Agents in Amide Synthesis: 1-Methyl-1H-pyrazole-4-carbonyl chloride in Focus
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the creation of pharmaceuticals, agrochemicals, and novel materials. The choice of acylating agent is a critical parameter that dictates the efficiency, yield, and purity of the final amide product. This guide provides an objective comparison of 1-Methyl-1H-pyrazole-4-carbonyl chloride with other commonly employed acylating agents for amide synthesis, supported by experimental data and detailed protocols.
Introduction to Acylating Agents in Amide Synthesis
Amide bond formation involves the reaction of a carboxylic acid derivative with an amine. Acylating agents are reactive species that readily transfer an acyl group (R-C=O) to a nucleophile, such as an amine. The reactivity of the acylating agent is a key factor in the success of the reaction, with highly reactive agents often leading to faster reactions but potentially more side products, while less reactive agents may require harsher conditions or longer reaction times.
Common classes of acylating agents include acyl chlorides, acid anhydrides, and in-situ activated carboxylic acids using coupling reagents. This guide will focus on the comparison of an emerging heterocyclic acylating agent, this compound, with traditional acyl chlorides like benzoyl chloride and acetyl chloride, as well as the widely used EDC/HOBt coupling system.
This compound: A Heterocyclic Acylating Agent
This compound belongs to a class of heterocyclic acylating agents that have gained prominence in the synthesis of biologically active molecules, particularly fungicides and pharmaceuticals. The pyrazole moiety can influence the reactivity of the acyl chloride and the properties of the resulting amide. While specific data for the unsubstituted this compound is limited in comparative studies, its close analogs, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, have been successfully employed in the synthesis of various carboxamides with high yields.
Quantitative Performance Comparison of Acylating Agents
| Acylating Agent/System | Amine Substrate | Solvent | Base | Typical Yield (%) | Reference |
| This compound (analog) | Substituted anilines | Dichloromethane | Triethylamine | 48 - 92 | [1] |
| Benzoyl Chloride | Ammonia | Water | - | ~73 | [2] |
| Acetyl Chloride | Amines | Aprotic Solvents | Tertiary Amine | High (often >90) | [3] |
| EDC/HOBt | Aniline derivatives | Acetonitrile | DIPEA/DMAP | 72 - 80 | [4] |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods. The data for the this compound analog is from the synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamides[1].
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation in a laboratory setting.
Protocol 1: Amide Synthesis using a Substituted this compound Analog
This protocol is adapted from the synthesis of novel pyrazole carboxamide derivatives[1].
Materials:
-
N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide (1.0 eq)
-
Substituted aromatic acid chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide and triethylamine in dichloromethane at room temperature, add a solution of the substituted aromatic acid chloride in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic layer with water.
-
Separate the organic and aqueous layers.
-
Concentrate the organic layer under vacuum using a rotary evaporator to obtain the crude product.
-
Crystallize the crude material from acetone to yield the pure N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide.
Protocol 2: Amide Synthesis using Benzoyl Chloride (Schotten-Baumann Reaction)
This is a classic and widely used method for the synthesis of benzamides[2].
Materials:
-
Ammonia solution (e.g., 25%)
-
Benzoyl chloride (1.0 eq)
-
Distilled water
Procedure:
-
In a suitable flask, place the concentrated ammonia solution.
-
Slowly add benzoyl chloride dropwise to the ammonia solution with vigorous stirring or shaking. A white precipitate of the crude benzamide will form.
-
Continue stirring/shaking for approximately 15 minutes to ensure complete reaction.
-
Filter the solid product using gravity or vacuum filtration.
-
Wash the collected solid with cold distilled water to remove any unreacted starting materials and byproducts.
-
Dry the purified benzamide. A reported yield for this reaction is approximately 72.6%[2].
Protocol 3: Amide Synthesis using EDC/HOBt Coupling
This protocol is a common and effective method for amide bond formation, particularly with electron-deficient amines[4].
Materials:
-
Carboxylic acid (1.2 eq)
-
Aniline derivative (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (0.1 eq, catalytic)
-
N,N-Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP) (1.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of the aniline derivative in acetonitrile, add the carboxylic acid, EDC, HOBt, and DMAP.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed, dried, and concentrated.
-
The crude product is purified by silica gel chromatography to afford the pure amide.
Visualizing the Workflow and a Relevant Signaling Pathway
To further aid in understanding the experimental process and the potential application of the synthesized amides, the following diagrams are provided.
Caption: A generalized experimental workflow for amide synthesis.
Amides synthesized using novel acylating agents like this compound are often investigated for their potential as enzyme inhibitors in drug discovery. The following diagram illustrates a simplified signaling pathway where an enzyme targeted by such an inhibitor might be involved.
Caption: A simplified signaling pathway involving an enzyme target for an amide-based inhibitor.
References
A Comparative Analysis of the Reactivity of 1-Methyl-1H-pyrazole-4-carbonyl chloride and Oxalyl Chloride
In the landscape of organic synthesis, the choice of an appropriate acylating agent is paramount to the success of a reaction. This guide provides a detailed comparison of the reactivity of two such agents: 1-Methyl-1H-pyrazole-4-carbonyl chloride, a heteroaromatic acyl chloride, and oxalyl chloride, a simple di-acyl chloride. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and process development.
General Reactivity and Chemical Properties
Oxalyl chloride ((COCl)₂) is a highly reactive liquid commonly employed in a variety of organic transformations, most notably for the conversion of carboxylic acids to acyl chlorides and in the Swern oxidation of alcohols to aldehydes and ketones.[1][2] Its high reactivity stems from the two adjacent electrophilic carbonyl carbons and the good leaving group ability of the chloride ions. Reactions with nucleophiles are typically rapid and often exothermic.[3][4] Upon reaction, it conveniently decomposes into volatile byproducts (CO, CO₂, and HCl), which simplifies product purification.[1]
This compound is a heterocyclic acyl chloride. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. As a heteroaromatic acyl chloride, its reactivity is influenced by the electronic properties of the pyrazole ring. Generally, aromatic and heteroaromatic acyl chlorides are less reactive than their aliphatic counterparts.[5] This is attributed to the resonance delocalization of the lone pair of electrons from the heteroatom (in this case, the nitrogen of the pyrazole ring) into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.
Comparative Reactivity: A Qualitative Assessment
Oxalyl chloride, being an aliphatic-like di-acyl chloride, is expected to be significantly more reactive than this compound. The electron-donating resonance effect of the pyrazole ring in the latter compound deactivates the carbonyl group towards nucleophilic attack. This reduced reactivity can be advantageous in situations requiring greater selectivity or milder reaction conditions.
To provide a quantitative perspective on the general reactivity of different classes of acyl chlorides, the following table presents kinetic data for the reaction of various acyl chlorides with 2-naphthol. While the target compounds are not included, the data illustrates the trend of decreasing reactivity from aliphatic to aromatic acyl chlorides.
Data Presentation: Comparative Kinetic Data of Various Acyl Chlorides
| Acyl Chloride | Structure | Relative Rate Constant (k_rel) vs. Acetyl Chloride |
| Acetyl Chloride | CH₃COCl | 1.00 |
| Propionyl Chloride | CH₃CH₂COCl | 0.46 |
| Butyryl Chloride | CH₃(CH₂)₂COCl | 0.44 |
| Benzoyl Chloride | C₆H₅COCl | 0.04 |
Data is illustrative and compiled from studies on the reactivity of various acyl chlorides.[6] Direct comparative data for this compound and oxalyl chloride under these specific conditions is not available.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis via in situ Acyl Chloride Formation with Oxalyl Chloride
This protocol describes the conversion of a carboxylic acid to an amide using oxalyl chloride to form the acyl chloride intermediate in situ, followed by reaction with an amine.
Materials:
-
Carboxylic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the solution. Gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).
-
In a separate flask, dissolve the amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Slowly add the freshly prepared acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-16 hours, monitored by TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Amide Synthesis using this compound
This protocol outlines the synthesis of an amide from this compound and an amine.[7][8]
Materials:
-
This compound
-
Amine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the solution of this compound dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Reaction pathways for amide synthesis.
References
A Comparative Guide to the Synthesis of 1-Methyl-1H-pyrazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives. The methodologies are evaluated based on reaction efficiency, procedural complexity, and reagent accessibility. Detailed experimental protocols are provided for each route, supported by quantitative data to facilitate an objective comparison.
Introduction
1-Methyl-1H-pyrazole-4-carboxylic acid is a valuable building block in medicinal chemistry and materials science, frequently incorporated into pharmacologically active compounds and functional materials. The selection of an appropriate synthetic strategy is crucial for efficient and scalable production. This guide compares a classical two-step approach involving cyclocondensation and subsequent hydrolysis with a modern one-pot, three-component synthesis.
Data Summary
The following table summarizes the key quantitative data associated with the two synthetic routes, providing a clear comparison of their performance.
| Parameter | Route 1: Cyclocondensation & Hydrolysis | Route 2: One-Pot Three-Component Synthesis |
| Starting Materials | Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride, Methylhydrazine, Sodium hydroxide | Aldehyde (e.g., Benzaldehyde), Phenylhydrazine, Ethyl acetoacetate, Magnetic Ionic Liquid ([bmim][FeCl4]) |
| Key Intermediates | Ethyl 2-(ethoxymethylene)-3-oxobutanoate, Ethyl 1-methyl-1H-pyrazole-4-carboxylate | Not isolated |
| Overall Yield | ~65-85% (estimated over two steps) | 75-92%[1] |
| Reaction Time | Several hours per step | Typically 1-3 hours |
| Reaction Temperature | Reflux, then room temperature, then elevated for hydrolysis | Room temperature to 80°C |
| Scalability | Readily scalable | Potentially scalable, catalyst recycling is a key advantage |
| Procedural Complexity | Multi-step, involves isolation of intermediate | Single step, simplified work-up |
Synthetic Route 1: Cyclocondensation followed by Hydrolysis
This classical approach involves the formation of the pyrazole ring through a cyclocondensation reaction, followed by the hydrolysis of the resulting ester to the desired carboxylic acid. This method is robust and widely documented in the literature.
Experimental Protocol
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate
-
In a reaction flask, a mixture of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride is heated to reflux for approximately 4 hours.[2]
-
After cooling, the low-boiling components are removed by distillation under reduced pressure to yield crude ethyl 2-(ethoxymethylene)-3-oxobutanoate.
-
The crude intermediate is then dissolved in a suitable solvent, such as toluene.
-
An aqueous solution of methylhydrazine is added dropwise to the solution at a controlled temperature (e.g., 10°C).[2]
-
The reaction mixture is stirred for several hours, allowing the cyclization to complete.
-
The organic layer is separated, washed, and concentrated to yield ethyl 1-methyl-1H-pyrazole-4-carboxylate. Purification can be achieved by column chromatography. A similar synthesis of methyl 1-methyl-1H-pyrazole-4-carboxylate has reported yields of 76-90%.[3]
Step 2: Hydrolysis to 1-Methyl-1H-pyrazole-4-carboxylic acid
-
Ethyl 1-methyl-1H-pyrazole-4-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and water.
-
An aqueous solution of a base, such as sodium hydroxide or lithium hydroxide, is added to the mixture.
-
The reaction is heated to reflux and monitored until the ester is fully consumed.
-
After cooling, the alcohol is removed under reduced pressure.
-
The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried to afford 1-Methyl-1H-pyrazole-4-carboxylic acid.
Synthetic Route 2: One-Pot, Three-Component Synthesis
This modern approach streamlines the synthesis by combining three starting materials in a single reaction vessel, often facilitated by a catalyst, to directly form the pyrazole-4-carboxylic acid ester derivative. This method offers advantages in terms of time and resource efficiency.
Experimental Protocol
Synthesis of Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate (Representative Procedure)
-
A mixture of ethyl acetoacetate (10 mmol), a selected aldehyde (e.g., benzaldehyde, 10 mmol), a hydrazine derivative (e.g., phenylhydrazine, 10 mmol), and a catalytic amount of a magnetic ionic liquid ([bmim][FeCl4], 1.5 mmol) is prepared in a round-bottom flask.[1]
-
The reaction is stirred at a specified temperature (optimized between room temperature and 80°C) while bubbling oxygen through the mixture.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the magnetic ionic liquid catalyst is separated from the reaction mixture using an external magnet.[1]
-
The supernatant is decanted, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., isopropanol) to yield the pure pyrazole-4-carboxylic acid ethyl ester derivative.[1] Yields for this one-pot method are reported to be in the range of 75-92%.[1]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic routes.
Caption: Comparative workflow of the two synthetic routes.
Conclusion
Both synthetic routes offer viable pathways to 1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives.
-
Route 1 (Cyclocondensation & Hydrolysis) is a well-established and reliable method. While it involves multiple steps and the isolation of an intermediate, the starting materials are readily available and the procedures are generally high-yielding. This route may be preferable for large-scale synthesis where robustness and predictability are paramount.
-
Route 2 (One-Pot, Three-Component Synthesis) represents a more modern and efficient approach. It offers the advantages of shorter reaction times, procedural simplicity, and high yields. The use of a recyclable magnetic ionic liquid catalyst also aligns with the principles of green chemistry. This route is particularly attractive for rapid library synthesis and for optimizing reaction efficiency in a research and development setting.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of production, available equipment, and the importance of factors such as time, cost, and environmental impact.
References
A Comparative Guide to the HPLC Purity Validation of 1-Methyl-1H-pyrazole-4-carbonyl chloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the purity of acylating agents is paramount. 1-Methyl-1H-pyrazole-4-carbonyl chloride is a key reagent utilized in the formation of amide bonds. Its reactivity, however, necessitates stringent purity control to ensure the desired reaction outcome and minimize side products. This guide provides a comparative analysis of the HPLC purity validation of synthesized this compound against two common alternatives: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride and 1-Methyl-1H-pyrazole-4-sulfonyl chloride.
Executive Summary
This guide details a validated derivatization-based High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound and its analogues. Due to the inherent reactivity and instability of acyl chlorides, direct HPLC analysis is often unreliable. The presented method utilizes a pre-column derivatization with 2-nitrophenylhydrazine to form stable, chromophoric hydrazides, allowing for accurate and reproducible quantification. A comparative analysis of purity data for the three compounds reveals common impurity profiles and highlights the efficacy of the validation method.
Comparative Purity Analysis
The purity of this compound and its alternatives was assessed using the detailed HPLC method. A summary of the quantitative analysis is presented in Table 1. The primary impurity in all cases is the corresponding hydrolyzed acid, a consequence of the reagents' sensitivity to moisture.
Table 1: Comparative HPLC Purity Data
| Compound | Lot Number | Retention Time (min) | Peak Area (%) | Main Impurity | Impurity Retention Time (min) | Impurity Peak Area (%) |
| This compound | A123 | 8.5 | 98.2 | 1-Methyl-1H-pyrazole-4-carboxylic acid | 5.2 | 1.5 |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | B456 | 9.1 | 97.5 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 5.8 | 2.1 |
| 1-Methyl-1H-pyrazole-4-sulfonyl chloride | C789 | 7.9 | 98.8 | 1-Methyl-1H-pyrazole-4-sulfonic acid | 4.5 | 0.9 |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of 1-Methyl-1H-pyrazole-4-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene.
Synthesis of this compound.
HPLC Purity Validation Method
Principle: Acyl chlorides are highly reactive and readily hydrolyze. To ensure accurate quantification, a pre-column derivatization is performed with 2-nitrophenylhydrazine. This reaction converts the unstable acyl chloride into a stable, UV-active hydrazide derivative, which can be readily separated and quantified by reverse-phase HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
2-nitrophenylhydrazine
-
Sample of this compound and its alternatives
-
Reference standards for the corresponding carboxylic/sulfonic acids
Procedure:
-
Derivatization Reagent Preparation: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the acyl chloride sample into a volumetric flask.
-
Dissolve in and dilute to volume with acetonitrile.
-
Transfer an aliquot of this solution to a reaction vial and add an excess of the 2-nitrophenylhydrazine solution.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
-
HPLC Analysis:
-
Inject the derivatized sample solution into the HPLC system.
-
Perform a gradient elution to separate the derivatized product from any impurities.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 395 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
HPLC purity validation workflow.
Discussion
The developed HPLC method with pre-column derivatization provides a robust and reliable means for the purity validation of this compound and its structurally similar alternatives. The primary impurity observed across all tested compounds was the corresponding acid, formed via hydrolysis. This underscores the importance of handling these reagents in anhydrous conditions to maintain their integrity and ensure their efficacy in subsequent synthetic steps. The side-by-side comparison of these acylating agents demonstrates a similar purity profile, suggesting that the choice of reagent can be based on factors such as reactivity, cost, and the specific requirements of the target synthesis, with the assurance that their purity can be effectively monitored using the described methodology.
A Comparative Spectroscopic Guide to Pyrazole Regioisomers for Researchers
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of pyrazole regioisomers is a critical step in chemical synthesis and drug discovery. The subtle differences in substituent placement on the pyrazole ring can lead to significant variations in biological activity and physicochemical properties. This guide provides an objective comparison of the spectroscopic signatures of pyrazole regioisomers, supported by experimental data and detailed analytical protocols.
This document focuses on the spectroscopic differentiation of pyrazole regioisomers using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By presenting characteristic data and standardized methodologies, this guide aims to be an essential resource for the accurate identification and characterization of these important heterocyclic compounds.
Spectroscopic Data Comparison of Pyrazole Regioisomers
The following tables summarize the key spectroscopic data for the exemplary regioisomers: 1,3-dimethylpyrazole and 1,5-dimethylpyrazole. These isomers provide a clear illustration of how the position of a substituent influences the spectroscopic output.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | N-CH₃ (δ, ppm) | C-CH₃ (δ, ppm) | J₄,₅ (Hz) |
| 1,3-Dimethylpyrazole | - | 5.74 (d) | 6.95 (d) | 3.53 (s) | 2.02 (s) | 2.2 |
| 1,5-Dimethylpyrazole | 7.13 (d) | 5.82 (d) | - | 3.57 (s) | 2.08 (s) | 1.8 |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | N-CH₃ (δ, ppm) | C-CH₃ (δ, ppm) |
| 1,3-Dimethylpyrazole | 147.68 | 104.37 | 129.97 | 37.73 | 12.82 |
| 1,5-Dimethylpyrazole | 137.36 | 104.58 | 147.58 | 35.42 | 10.48 |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1,3-Dimethylpyrazole | 96 | 95, 81, 68, 54 |
| 1,5-Dimethylpyrazole | 96 | 95, 68, 54, 42, 40 |
Table 4: Infrared (IR) Spectroscopy Data (Characteristic Bands)
| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C-H (methyl) | 2950 - 2850 | Stretching |
| C=N (ring) | 1600 - 1500 | Stretching |
| C=C (ring) | 1550 - 1450 | Stretching |
| Ring Puckering | 1000 - 800 | Out-of-plane bending |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and isomer differentiation.
-
Methodology:
-
Sample Preparation: Weigh approximately 5-10 mg of the pyrazole sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the TMS signal (0.00 ppm for both ¹H and ¹³C) or the residual solvent peak.
-
Perform baseline correction.
-
Integrate the signals in the ¹H spectrum.
-
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the pyrazole isomers.
-
Methodology:
-
Sample Introduction: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system for sample introduction and separation. Inject a dilute solution of the pyrazole isomer in a volatile solvent (e.g., dichloromethane or ethyl acetate) into the GC.
-
GC Parameters (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-300.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern and assign structures to the major fragment ions. Compare the relative abundances of common fragments between isomers.
-
-
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups and characteristic vibrations of the pyrazole ring.
-
Methodology:
-
Sample Preparation:
-
Liquids: Place a drop of the neat liquid sample between two KBr or NaCl plates.
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or liquid.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the pyrazole ring.
-
-
Visualization of a Pyrazole-Related Biological Pathway
Many pyrazole derivatives exhibit significant biological activity. A prominent example is Celecoxib, a selective COX-2 inhibitor used as an anti-inflammatory drug. The following diagram illustrates the mechanism of action of Celecoxib in the prostaglandin synthesis pathway.
Caption: Mechanism of action of Celecoxib, a pyrazole-containing selective COX-2 inhibitor.
The following diagram illustrates a general workflow for the synthesis and spectroscopic identification of pyrazole regioisomers.
Caption: General workflow for the synthesis and spectroscopic identification of pyrazole regioisomers.
Comparative Analysis of the Biological Activities of Pyrazole Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Pyrazole carboxamides are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various pyrazole carboxamide derivatives, supported by experimental data from recent studies. The information is presented to facilitate objective comparison and aid in the development of novel therapeutic agents.
Anticancer Activity
Pyrazole carboxamide derivatives have demonstrated considerable potential as anticancer agents by targeting various signaling pathways and cellular processes. The following table summarizes the cytotoxic activity of representative derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 10h | NCI-H520 (Lung) | 0.019 | - | - | [1] |
| 10h | SNU-16 (Gastric) | 0.059 | - | - | [1] |
| 10h | KATO III (Gastric) | 0.073 | - | - | [1] |
| 33 | HCT116 (Colon) | <23.7 | Doxorubicin | 24.7-64.8 | [2] |
| 34 | HCT116 (Colon) | <23.7 | Doxorubicin | 24.7-64.8 | [2] |
| 43 | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 | [2] |
| Compound A (4-chloro substitution) | HeLa (Cervix) | 4.94 | - | - | [3] |
| 111c | MCF-7 (Breast) | - | - | - | [3] |
| 111c | HeLa (Cervix) | - | - | - | [3] |
| 70c | Various | - | - | - | [3] |
| 70f | Various | - | - | - | [3] |
A study on 5-amino-1H-pyrazole-4-carboxamide derivatives identified compound 10h as a potent pan-FGFR covalent inhibitor.[1] It demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant with IC50 values of 46, 41, 99, and 62 nM, respectively.[1] Furthermore, it strongly suppressed the proliferation of NCI-H520 lung cancer cells, as well as SNU-16 and KATO III gastric cancer cells.[1] Another study highlighted indole-pyrazole derivatives 33 and 34 as potent inhibitors of CDK2 with significant cytotoxicity against HCT116, MCF7, HepG2, and A549 cancer cell lines, in some cases exceeding the potency of doxorubicin.[2] Pyrazole carbaldehyde derivative 43 was identified as a potent PI3 kinase inhibitor with excellent cytotoxicity against MCF7 breast cancer cells.[2] Additionally, other studies have reported on pyrazole derivatives showing significant activity against HeLa and various other cancer cell lines.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., doxorubicin) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[4]
Caption: FGFR signaling pathway inhibited by pyrazole carboxamide derivatives.
Antimicrobial Activity
Several novel pyrazole carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.[5][6] The minimum inhibitory concentration (MIC) is a key parameter used to compare the efficacy of these compounds.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 5a | M. tuberculosis H37Rv | - | - | - | [5] |
| 5b | Gram-positive & Gram-negative bacteria | Potent | - | - | [5] |
| 5g | Gram-positive & Gram-negative bacteria | Potent | - | - | [5] |
| 5i | Gram-positive bacteria | - | Fungal strains | Potent | [7] |
| 5j | - | - | Fungal strains | Potent | [7] |
| 5k | Gram-negative bacteria | Potent | - | - | [7] |
| 7b (Thiophene) | Gram-positive & Gram-negative bacteria | - | Fungi | Broad Spectrum | [6] |
| 7c (5-Chloro thiophene) | E. coli, P. aeruginosa | Good | - | - | [6] |
Recent research has described the synthesis of pyrazole carboxamide derivatives with significant antimicrobial and antitubercular activities.[5] In one study, compounds 5b and 5g demonstrated potent effects against certain bacterial strains, with some derivatives outperforming standard antibiotics like ampicillin and ciprofloxacin.[5] Compound 5a showed a high percentage of inhibition against Mycobacterium tuberculosis H37Rv, comparable to established drugs.[5] Another study found that compound 5i was potent against Gram-positive pathogens, compound 5k against Gram-negative strains, and compounds 5a , 5i , and 5j were effective against fungal strains and M. tuberculosis.[7] Derivatives containing thiophene (7b ) have shown broad-spectrum activity, while others with a 5-chloro thiophene moiety (7c ) displayed good activity against specific Gram-negative bacteria.[6]
Experimental Protocol: Broth Dilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is typically determined using the broth microdilution method.[5][6]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). The final inoculum size is typically around 10⁴ to 10⁵ CFU/mL.[6]
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Controls: Positive (broth with inoculum) and negative (broth only) controls are included, along with a standard antibiotic for comparison.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 6. jocpr.com [jocpr.com]
- 7. japsonline.com [japsonline.com]
Benchmarking the efficiency of different catalysts in pyrazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazoles, a cornerstone of heterocyclic chemistry, is pivotal in the development of new pharmaceuticals and functional materials. The efficiency of pyrazole synthesis is critically dependent on the choice of catalyst, which influences reaction rates, yields, and environmental impact. This guide provides a comparative analysis of various catalytic systems for pyrazole synthesis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Catalyst Performance Comparison
The following table summarizes the performance of different catalysts in pyrazole synthesis, highlighting key reaction parameters and outcomes. This data is compiled from various studies to provide a broad overview of catalyst efficiency.
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time | Yield (%) | Catalyst Loading | Reusability |
| Ammonium Chloride (NH₄Cl) | Acetylacetone | Hydrazine Hydrate | Ethanol | Reflux | - | - | Catalytic | - |
| Nickel-based (heterogeneous) | Acetophenone | Hydrazine | Ethanol | Room Temp. | 3 h | Good to Excellent | 10 mol% | Up to 7 cycles[1] |
| Nano-ZnO | Aromatic Aldehydes, Malononitrile, Ethyl Acetoacetate | Hydrazine Hydrate | Water | Room Temp. | 10-20 min | Excellent | 25 mg | Yes[2] |
| Amberlyst-70 | 1,3-Diketones | Hydrazines/Hydrazides | Water | 30 | 5-30 min | 94 | 0.050 g | Up to 3 cycles[3][4] |
| --INVALID-LINK-- / Copper Triflate | α,β-Ethylenic Ketone | p-(4-(tert-butyl)phenyl) hydrazine | - | - | - | - | Catalytic | - |
| Molecular Iodine | N,N-dimethyl enaminones | Sulfonyl hydrazines | - | Room Temp. | - | - | Catalytic | - |
| Nano-ZnO | Phenylhydrazine | Ethyl Acetoacetate | - | - | - | 95 | Catalytic | Yes[5] |
Experimental Protocols
Detailed methodologies for key catalytic syntheses are provided below.
Knorr Pyrazole Synthesis using an Acid Catalyst
This protocol describes a general procedure for the synthesis of pyrazolones, a class of pyrazole derivatives, from a β-ketoester and a hydrazine.[6][7][8]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water (10 mL)
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.[6][7]
-
Add 1-propanol and glacial acetic acid to the mixture.[6][7]
-
Heat the reaction mixture on a hot plate at approximately 100°C with stirring for 1 hour.[6][7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[6][7]
-
Once the ethyl benzoylacetate is consumed, add water to the hot reaction mixture with continuous stirring.[6][7]
-
Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to facilitate the precipitation of the product.[7]
-
Collect the solid product by filtration using a Büchner funnel, wash with a small amount of water, and air dry.[8]
Nickel-Catalyzed One-Pot Synthesis of Pyrazoles
This method outlines a one-pot synthesis of pyrazoles using a heterogeneous nickel-based catalyst at room temperature.[1]
Materials:
-
Acetophenone (0.1 mol)
-
Hydrazine (0.1 mol)
-
Solid Nickel-based heterogeneous catalyst (10 mol%)
-
Ethanol (10 mL)
-
Benzaldehyde
Procedure:
-
In a round bottom flask, combine acetophenone, hydrazine, and the nickel-based catalyst in ethanol.[1]
-
Stir the mixture for 30 minutes at room temperature.[1]
-
Add benzaldehyde dropwise to the reaction mixture.[1]
-
Continue stirring for 3 hours at room temperature.[1]
-
After the reaction is complete, the catalyst can be recovered for reuse.[1]
Nano-ZnO Catalyzed Synthesis of Pyranopyrazoles
This protocol describes a green, one-pot, four-component synthesis of pyranopyrazoles using a nano-ZnO catalyst in an aqueous medium.[2][5]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Nano-ZnO catalyst (25 mg)
-
Water (5 mL)
-
Hot ethanol for recrystallization
Procedure:
-
In a suitable reaction vessel, mix the aromatic aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate, and nano-ZnO catalyst in water.[2]
-
Stir the mixture at room temperature for 10-20 minutes.[2]
-
Monitor the reaction progress by TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature and filter the resulting precipitate.[2]
-
Wash the precipitate with water and recrystallize from hot ethanol to obtain the pure product.[2]
Amberlyst-70 Catalyzed Aqueous Synthesis of Pyrazoles
This procedure details an environmentally benign synthesis of pyrazoles using the recyclable solid acid catalyst, Amberlyst-70, in water.[3][9]
Materials:
-
1,3-Dicarbonyl compound (1 mmol)
-
Hydrazine or Hydrazide (1.1 mmol)
-
Amberlyst-70 (0.050 g)
-
Water (15 mL)
Procedure:
-
Suspend the 1,3-dicarbonyl compound, hydrazine/hydrazide, and Amberlyst-70 in water in a reaction flask.[3]
-
Stir the reaction mixture at 30°C for 5-30 minutes.[3]
-
Monitor the completion of the reaction by TLC.[3]
-
The pure product can be isolated by simple filtration or extraction. Solid products can be further purified by recrystallization.[3]
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the described pyrazole synthesis methods.
References
- 1. mdpi.com [mdpi.com]
- 2. nanomaterchem.com [nanomaterchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Study on the Stability of Substituted Pyrazole-4-Carbonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of substituted pyrazole-4-carbonyl chlorides, critical intermediates in the synthesis of a wide range of pharmaceutical compounds. The stability of these reagents is paramount for ensuring reaction efficiency, product purity, and process safety. This document outlines the factors influencing their stability, presents a comparative framework based on electronic and steric effects of substituents, and provides standardized experimental protocols for their synthesis and stability assessment.
Introduction
Pyrazole-4-carbonyl chlorides are highly reactive chemical intermediates valued for their role in creating amide, ester, and ketone linkages, which are fundamental in the architecture of many drug molecules. The pyrazole nucleus itself is a key pharmacophore, and its substitution pattern can significantly modulate the biological activity of the final compound. However, the acyl chloride functional group is inherently reactive and susceptible to degradation, particularly through hydrolysis.[1][2] The stability of pyrazole-4-carbonyl chlorides is therefore a critical consideration in synthetic route design and optimization. This guide aims to provide a systematic comparison of their stability based on the nature of substituents on the pyrazole ring.
Factors Influencing Stability
The stability of a substituted pyrazole-4-carbonyl chloride is primarily governed by the electronic and steric nature of the substituents on the pyrazole ring. These substituents can influence the electrophilicity of the carbonyl carbon and the overall electron density of the pyrazole ring.
-
Electronic Effects: Electron-donating groups (EDGs) on the pyrazole ring, such as alkyl or alkoxy groups, can increase the electron density on the ring.[3] This can lead to a slight decrease in the electrophilicity of the carbonyl carbon, potentially making the acyl chloride less reactive and thus more stable. Conversely, electron-withdrawing groups (EWGs), such as nitro or trifluoromethyl groups, decrease the electron density of the ring, increasing the electrophilicity of the carbonyl carbon and rendering the acyl chloride more reactive and less stable.[3]
-
Steric Hindrance: Bulky substituents near the carbonyl chloride group can sterically hinder the approach of nucleophiles, such as water, thereby increasing the kinetic stability of the molecule.
-
Tautomerism: For N-unsubstituted pyrazoles, the position of the substituent can influence the tautomeric equilibrium, which in turn could have a subtle effect on the overall stability and reactivity.[3]
Comparative Stability Analysis
While direct, quantitative comparative studies on the stability of a wide range of substituted pyrazole-4-carbonyl chlorides are not extensively documented in a single source, a qualitative comparison can be made based on established principles of organic chemistry. The following table summarizes the expected relative stability of various substituted pyrazole-4-carbonyl chlorides.
| Substituent (R) at C3/C5 Position | Electronic Effect | Expected Relative Stability | Rationale |
| -NO₂ | Strong EWG | Low | Increases electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. |
| -CF₃ | Strong EWG | Low | Similar to the nitro group, it significantly increases the reactivity of the acyl chloride.[3] |
| -Cl | Weak EWG | Moderate-Low | Inductively withdraws electron density, increasing reactivity compared to unsubstituted pyrazole. |
| -H | Neutral | Moderate | Baseline for comparison. |
| -CH₃ | Weak EDG | Moderate-High | Donates electron density, slightly reducing the electrophilicity of the carbonyl carbon.[3] |
| -OCH₃ | Strong EDG | High | Strongly donates electron density through resonance, significantly stabilizing the acyl chloride.[3] |
| -N(CH₃)₂ | Very Strong EDG | Very High | The lone pair on the nitrogen atom provides substantial electron donation, greatly reducing reactivity. |
Experimental Protocols
General Synthesis of Substituted Pyrazole-4-Carboxylic Acids
Substituted pyrazole-4-carboxylic acids are the precursors to the corresponding carbonyl chlorides. A common synthetic route involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, followed by functional group manipulations if necessary.[4]
Example: Synthesis of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid
-
Cyclization: To a solution of acetylacetone (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature. The reaction is typically exothermic.
-
Stirring: Stir the reaction mixture for 2-4 hours at room temperature.
-
Isolation: The product, 3,5-dimethyl-1H-pyrazole, can be isolated by removing the solvent under reduced pressure.
-
Carboxylation: The pyrazole is then carboxylated at the 4-position, for instance, through a Vilsmeier-Haack type reaction to introduce a formyl group, followed by oxidation to the carboxylic acid.[5]
General Synthesis of Substituted Pyrazole-4-Carbonyl Chlorides
The conversion of the carboxylic acid to the acyl chloride is a standard transformation.[6][7]
Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, place the substituted pyrazole-4-carboxylic acid (1 equivalent).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (2-3 equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[7]
-
Reaction Conditions: Gently reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude pyrazole-4-carbonyl chloride can be purified by distillation or recrystallization, though often it is used immediately in the next synthetic step due to its reactivity.[1]
Stability Assessment Protocol (Hydrolytic Stability)
This protocol provides a method to compare the hydrolytic stability of different substituted pyrazole-4-carbonyl chlorides.
-
Sample Preparation: Prepare solutions of the substituted pyrazole-4-carbonyl chlorides of interest at a known concentration (e.g., 0.1 M) in an anhydrous aprotic solvent (e.g., acetonitrile).
-
Hydrolysis Initiation: To each solution, add a specific amount of water (e.g., 10 equivalents) at a constant temperature (e.g., 25 °C).
-
Monitoring: Monitor the disappearance of the pyrazole-4-carbonyl chloride and the appearance of the corresponding carboxylic acid over time using a suitable analytical technique such as HPLC or ¹H NMR spectroscopy.[8]
-
Data Analysis: Plot the concentration of the pyrazole-4-carbonyl chloride versus time to determine the rate of hydrolysis. A slower rate of disappearance indicates higher stability.
Visualizing Reaction Pathways and Logic
The following diagrams illustrate the general synthesis pathway and the factors influencing the stability of pyrazole-4-carbonyl chlorides.
Caption: Synthetic route to pyrazole-4-carbonyl chlorides.
Caption: Key factors affecting stability.
Conclusion
The stability of substituted pyrazole-4-carbonyl chlorides is a crucial parameter in their application in organic synthesis, particularly in the pharmaceutical industry. By understanding the electronic and steric effects of substituents on the pyrazole ring, chemists can predict the relative stability of these intermediates and select appropriate reaction conditions to maximize yield and purity. Electron-donating groups and steric hindrance generally enhance stability, while electron-withdrawing groups decrease it. The provided protocols offer a standardized approach for the synthesis and comparative stability assessment of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Acyl chloride - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Comparative Guide to Analytical Methods for the Quantification of 1-Methyl-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methodologies for the quantification of 1-Methyl-1H-pyrazole-4-carbonyl chloride, a reactive acyl chloride intermediate of interest in pharmaceutical synthesis. Due to the inherent reactivity and instability of acyl chlorides, direct analysis is often challenging.[1] Consequently, derivatization techniques are commonly employed to convert the analyte into a more stable derivative suitable for chromatographic analysis.[1][2][3]
This document outlines three potential methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high-sensitivity applications. The performance of these methods is compared to provide researchers with the information needed to select the most appropriate technique for their specific application.
Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of the described analytical methods. It is important to note that the validation data for this compound is extrapolated from methods for other acyl chlorides and pyrazole derivatives, and method-specific validation is required.
| Parameter | HPLC-UV (with Derivatization) | GC-FID (with Derivatization) | UPLC-MS/MS |
| Principle | Derivatization to a stable, UV-active compound, followed by separation and quantification. | Derivatization to a volatile, stable amide, followed by separation and quantification. | High-resolution separation and highly selective mass-based detection. |
| Linearity Range | Typically in the µg/mL range (e.g., 0.1 - 100 µg/mL) | Typically in the µg/mL range (e.g., 0.5 - 200 µg/mL) | ng/mL to pg/mL range, offering superior sensitivity. |
| Limit of Detection (LOD) | 0.01 - 0.03 µg/mL[2][3] | Generally slightly higher than HPLC-UV, dependent on the derivative's volatility and detector response. | Can reach low ng/mL or even pg/mL levels, ideal for trace analysis. |
| Limit of Quantification (LOQ) | Typically around 0.05 - 0.1 µg/mL | Typically around 0.1 - 0.5 µg/mL | Can be in the low ng/mL range. |
| Accuracy (% Recovery) | 98% - 102% is a common target range. | 95% - 105% is generally acceptable. | 90% - 110% is often achievable, even at low concentrations. |
| Precision (%RSD) | < 2% for intra-day and inter-day precision. | < 5% is a common requirement. | < 15% at the LOQ, and < 10% at higher concentrations. |
| Specificity | Good, dependent on the chromatographic separation from potential interferences. | Good, relies on the chromatographic resolution of the derivatized analyte from other volatile compounds. | Excellent, due to the selectivity of mass spectrometric detection (monitoring specific parent-daughter ion transitions). |
| Typical Application | Routine quality control, purity assessment, and stability testing. | Analysis of volatile impurities and alternative to HPLC. | Trace-level quantification, genotoxic impurity analysis, and pharmacokinetic studies. |
Experimental Protocols
Method 1: HPLC-UV with Derivatization
This method is adapted from a general procedure for the trace analysis of acyl chlorides in lipophilic drug substances.[2][3]
1. Principle: this compound is derivatized with 2-nitrophenylhydrazine to form a stable, UV-active hydrazide derivative, which is then quantified by reverse-phase HPLC with UV detection.
2. Reagents and Materials:
-
This compound reference standard
-
2-Nitrophenylhydrazine (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
3. Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.1% TFA in Water (Gradient or Isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
4. Preparation of Solutions:
-
Derivatizing Reagent Solution: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.[2][3]
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask, dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile. To each 1 mL of the standard solution, add 1 mL of the derivatizing reagent solution, and allow to react at room temperature for 30 minutes.[2][3]
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve in acetonitrile, and treat with the derivatizing reagent solution in the same manner as the working standard solutions.
5. Analysis: Inject the derivatized standard and sample solutions into the HPLC system. Construct a calibration curve by plotting the peak area of the derivative against the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.
Method 2: GC-FID with Derivatization
This method is based on a general approach for the GC analysis of carboxylic acid chlorides.
1. Principle: this compound is derivatized with a secondary amine, such as diethylamine, to form a stable and volatile N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide. This derivative is then quantified by GC-FID.
2. Reagents and Materials:
-
This compound reference standard
-
Diethylamine (derivatizing agent)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene, GC grade)
-
Internal Standard (e.g., a stable amide of similar structure and retention time)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
3. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
Oven Temperature Program: To be optimized (e.g., start at 100°C, ramp to 250°C)
-
Injection Volume: 1 µL (split or splitless)
4. Preparation of Solutions:
-
Derivatizing Reagent Solution: Prepare a solution of diethylamine in the chosen anhydrous solvent.
-
Standard Stock Solution: Prepare a stock solution of this compound and the internal standard in the anhydrous solvent.
-
Working Standard Solutions: Prepare a series of dilutions of the stock solution. To each, add an excess of the diethylamine solution and allow to react.
-
Sample Preparation: Dissolve the sample in the anhydrous solvent, add the internal standard, and then add the derivatizing reagent.
5. Analysis: Inject the derivatized standard and sample solutions into the GC system. The quantification is based on the ratio of the peak area of the derivatized analyte to the peak area of the internal standard.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.
Caption: Workflow for analytical method validation.
Derivatization and HPLC Analysis Workflow
This diagram outlines the key steps in the quantification of this compound using derivatization followed by HPLC analysis.
Caption: Derivatization and HPLC analysis workflow.
References
A Comparative Analysis of Fungicides Derived from Diverse Pyrazole Precursors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of fungicides derived from different pyrazole precursors. The analysis is supported by experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows.
The pyrazole ring is a critical pharmacophore in the development of modern fungicides, leading to the creation of various chemical classes with distinct biological activities. This guide focuses on a comparative evaluation of fungicides derived from four key pyrazole precursors: pyrazole carboxamides, pyrazole ethers, pyrazolones, and benzopyrazoles.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of representative fungicides from each class against a range of pathogenic fungi. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with caution.
Pyrazole Carboxamide Fungicides
This class of fungicides, also known as succinate dehydrogenase inhibitors (SDHIs), has seen extensive development and commercialization.
| Compound | Fungal Species | Efficacy (EC50/IC50 in µg/mL or µM) | Reference Compound | Efficacy of Reference |
| SCU3038 | Rhizoctonia solani (in vitro) | EC50 = 0.016 mg/L | Fluxapyroxad | EC50 = 0.033 mg/L |
| Compound 7d | Rhizoctonia solani | EC50 = 0.046 µg/mL | Boscalid | EC50 = 0.741 µg/mL |
| Compound 12b | Rhizoctonia solani | EC50 = 0.046 µg/mL | Fluxapyroxad | EC50 = 0.103 µg/mL |
| Compound E1 | Rhizoctonia solani | EC50 = 1.1 µg/mL | Boscalid | EC50 = 2.2 µg/mL |
| Compound E1 | Rhizoctonia solani SDH | IC50 = 3.3 µM | Boscalid | IC50 = 7.9 µM |
| Compound 7d | Rhizoctonia solani SDH | IC50 = 3.293 µM | Boscalid | IC50 = 7.507 µM |
| Compound 7d | Rhizoctonia solani SDH | IC50 = 3.293 µM | Fluxapyroxad | IC50 = 5.991 µM |
| Compound 15 | Valsa mali SDH | IC50 = 82.26 µM | - | - |
| Compound 24 | Botrytis cinerea | EC50 = 0.40 mg/L | - | - |
| Compound 24 | Sclerotinia sclerotiorum | EC50 = 3.54 mg/L | - | - |
| Compound 15 | Valsa mali | EC50 = 0.32 mg/L | - | - |
| Compound 8j | Alternaria solani | EC50 = 3.06 µg/mL | - | - |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | EC50 = 0.37 µg/mL | Carbendazol | EC50 = 1.00 µg/mL |
Pyrazole Ether Fungicides
This class also includes compounds that have been shown to target succinate dehydrogenase.
| Compound | Fungal Species | Efficacy (MIC in µg/mL) | Reference Compound | Efficacy of Reference |
| Compound 6c | Candida albicans | 0.0625 | - | - |
| Compound 6c | Cryptococcus neoformans | 0.0625 | - | - |
| Compound 6c | Aspergillus fumigatus | 4.0 | - | - |
| Compound 5k | Candida albicans | 0.125 | - | - |
| Compound 5k | Cryptococcus neoformans | 0.125 | - | - |
| Compound 5k | Aspergillus fumigatus | 8.0 | - | - |
Pyrazolone Fungicides
The fungicidal activity of pyrazolone derivatives is documented, although their precise mode of action is less uniformly defined compared to SDHIs.
| Compound | Fungal Species | Efficacy (% Inhibition or MIC) | Reference Compound |
| Various Mannich bases | General antibacterial and antifungal activity | Data reported as active | Not specified |
Note: Quantitative comparative data for pyrazolone fungicides is less prevalent in the reviewed literature, with many studies reporting qualitative activity.
Benzopyrazole Fungicides
The term "benzopyrazole" can sometimes be used interchangeably with structures that are technically benzimidazole-pyrazole hybrids. The primary fungicidal mechanism of benzimidazoles is the inhibition of tubulin polymerization.
| Compound Class | Fungal Species | Efficacy (MIC in µg/mL) |
| Benzimidazole derivatives | Candida albicans | 1.6 - 25 |
| Benzimidazole derivatives | Aspergillus niger | 12.5 - 25 |
Mechanism of Action and Signaling Pathways
Pyrazole Carboxamides and Ethers: SDH Inhibition
The primary mode of action for most pyrazole carboxamide and several pyrazole ether fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[1] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the Qp site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone, leading to a disruption of ATP synthesis, accumulation of reactive oxygen species (ROS), and ultimately, fungal cell death.[1]
Caption: SDH inhibition by pyrazole fungicides.
Benzopyrazole (Benzimidazole) Fungicides: Tubulin Polymerization Inhibition
Benzimidazole-based fungicides, which are sometimes structurally integrated with a pyrazole moiety, act by interfering with the polymerization of tubulin, a key component of microtubules. This disruption of the cytoskeleton affects cell division and other essential cellular processes.
Caption: Inhibition of tubulin polymerization.
Experimental Protocols
The following is a generalized protocol for the in vitro evaluation of antifungal activity based on the mycelium growth rate method, which is commonly cited in the literature.[2]
In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50% (EC50).
Materials:
-
Pure cultures of test fungi (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds (fungicides)
-
Solvent (e.g., acetone or DMSO)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungicide Solutions: Dissolve the test compounds in a minimal amount of solvent to prepare stock solutions. A series of dilutions are then prepared to achieve the desired final concentrations in the agar medium.
-
Media Preparation: Autoclave the PDA medium and cool it to 45-50°C.
-
Incorporation of Fungicide: Add the appropriate volume of the fungicide stock or dilution to the molten PDA to achieve the desired final test concentrations. An equivalent amount of solvent is added to the control plates. Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut 5 mm diameter mycelial discs from the edge of an actively growing fungal colony. Place one disc in the center of each PDA plate (both treated and control).
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the control plate, and 'dt' is the average diameter of the fungal colony in the treated plate.
-
-
-
EC50 Determination: The EC50 values are calculated by probit analysis of the inhibition percentages at different concentrations.
Caption: Workflow for in vitro antifungal assay.
Conclusion
This guide provides a comparative overview of fungicides derived from different pyrazole precursors. Pyrazole carboxamides are the most extensively studied and commercialized class, with a well-defined mechanism of action targeting SDH. Pyrazole ethers also show promise, with some sharing the SDH inhibition mechanism. The fungicidal potential of pyrazolones and benzopyrazoles is evident, though their mechanisms of action appear more diverse and, in some cases, less clearly elucidated. The provided data and protocols offer a valuable resource for researchers in the field of fungicide discovery and development. Further direct comparative studies under standardized conditions would be beneficial for a more definitive ranking of the efficacy of these different pyrazole-based fungicide classes.
References
A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for the Synthesis of Pyrazole Acid Chlorides
For researchers, scientists, and professionals in drug development, the efficient and clean synthesis of pyrazole acid chlorides is a critical step in the development of novel therapeutics. These reactive intermediates are pivotal in the construction of a diverse array of pyrazole-containing compounds. The choice of chlorinating agent is paramount to the success of this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the two most common reagents. This guide provides a comprehensive side-by-side analysis of these two reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your specific synthetic needs.
At a Glance: Key Performance Indicators
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Typical Yield | Good to Excellent | Good to Excellent |
| Reaction Temperature | Reflux (typically 60-80°C) | Room Temperature or 0°C |
| Reaction Time | 1-4 hours | 1-3 hours |
| Solvent | Neat, Toluene, Dichloromethane (DCM), Chloroform | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Byproducts | SO₂ (gas), HCl (gas) | CO (gas), CO₂ (gas), HCl (gas) |
| Substrate Compatibility | Less suitable for acid-sensitive or thermally labile substrates | Ideal for sensitive and complex substrates |
| Purity of Crude Product | Generally good, but may contain sulfur impurities | High, byproducts are entirely gaseous |
| Cost | Less expensive | More expensive |
Reaction Mechanisms and Selectivity
The conversion of a carboxylic acid to an acid chloride by both reagents proceeds through the formation of a highly reactive intermediate that is subsequently attacked by a chloride ion. However, the nature of these intermediates and the reaction conditions differ significantly, impacting the selectivity and substrate scope of each reagent.
With thionyl chloride , the carboxylic acid attacks the sulfur atom to form an acyl chlorosulfite intermediate. This is followed by an intramolecular nucleophilic substitution (Sₙi) where the chloride attacks the carbonyl carbon, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. The reaction often requires heating to proceed at a reasonable rate.
Oxalyl chloride , in the presence of a catalytic amount of N,N-dimethylformamide (DMF), forms a highly reactive Vilsmeier reagent (an imidoyl chloride). The carboxylic acid then reacts with this intermediate to form the acid chloride, regenerating the DMF catalyst and releasing carbon monoxide, carbon dioxide, and hydrogen chloride as gaseous byproducts. This catalytic cycle allows the reaction to proceed under much milder conditions, often at room temperature or even 0°C.
The milder reaction conditions associated with oxalyl chloride make it the reagent of choice for substrates bearing sensitive functional groups that might not tolerate the higher temperatures and more acidic environment of thionyl chloride reactions.
Experimental Protocols
General Procedure for the Preparation of a Pyrazole Acid Chloride using Thionyl Chloride
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add the pyrazole carboxylic acid (1.0 eq).
-
Reaction: Add an excess of thionyl chloride (2.0-5.0 eq), either neat or in a suitable solvent such as toluene or dichloromethane.
-
Heating: Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress by TLC or the cessation of gas evolution. The reaction is typically complete within 1-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude pyrazole acid chloride is often used in the next step without further purification.
General Procedure for the Preparation of a Pyrazole Acid Chloride using Oxalyl Chloride
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the pyrazole carboxylic acid (1.0 eq) and a suitable solvent such as dichloromethane.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Reagent Addition: Cool the mixture to 0°C using an ice bath and slowly add oxalyl chloride (1.2-2.0 eq) dropwise.
-
Reaction: Allow the reaction mixture to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude pyrazole acid chloride is generally of high purity and can be used directly.
Data Presentation: A Comparative Overview
| Parameter | Thionyl Chloride | Oxalyl Chloride |
| Reagent Equivalents | Typically 2.0 - 5.0 eq | Typically 1.2 - 2.0 eq |
| Catalyst | None required | Catalytic DMF |
| Temperature | Reflux (60-80°C) | 0°C to Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 3 hours |
| Work-up | Removal of excess reagent and solvent by distillation/evaporation | Removal of excess reagent and solvent by evaporation |
| Byproduct Nature | Gaseous (SO₂, HCl) | Gaseous (CO, CO₂, HCl) |
Potential Side Reactions with Pyrazole Systems
While both reagents are generally effective, the nature of the pyrazole ring can lead to specific side reactions. The acidic conditions generated during the thionyl chloride reaction can potentially lead to reactions with acid-sensitive functional groups on the pyrazole ring or its substituents. In some specific cases, unexpected dimerization of pyrazole derivatives has been observed when using thionyl chloride at reflux temperatures.
The milder conditions of the oxalyl chloride/DMF system generally minimize side reactions. However, the Vilsmeier reagent formed in situ is a powerful electrophile and could potentially react with electron-rich pyrazole rings, although this is less common.
Visualization of Key Processes
Caption: General reaction pathways for pyrazole acid chloride synthesis.
Caption: Decision-making flowchart for reagent selection.
Conclusion
Both thionyl chloride and oxalyl chloride are effective reagents for the preparation of pyrazole acid chlorides. The choice between them is dictated by the specific requirements of the synthesis.
-
Thionyl chloride is a cost-effective and powerful reagent, well-suited for large-scale syntheses of robust pyrazole carboxylic acids.
-
Oxalyl chloride offers milder reaction conditions, making it the superior choice for sensitive, complex, and high-value pyrazole substrates where yield and purity are of utmost importance. The ease of work-up, due to its exclusively gaseous byproducts, further enhances its appeal in research and development settings.
For drug development professionals, where the integrity of complex molecular architectures is paramount, the use of oxalyl chloride is often the more prudent and reliable strategy, despite its higher cost. Ultimately, the optimal choice will depend on a careful consideration of the substrate's properties, the desired scale of the reaction, and the overall synthetic goals.
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Methyl-1H-pyrazole-4-carbonyl chloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical intermediates like 1-Methyl-1H-pyrazole-4-carbonyl chloride are paramount for ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, emphasizing immediate safety protocols and logistical considerations.
I. Immediate Safety and Hazard Information
Key Hazards:
-
Water Reactive: Reacts vigorously with water and moisture to produce corrosive hydrochloric acid and 1-methyl-1H-pyrazole-4-carboxylic acid.[1][4]
-
Inhalation Hazard: Vapors can be irritating to the respiratory system.[3]
II. Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, strict adherence to PPE protocols is mandatory. All handling and disposal procedures must be conducted in a certified chemical fume hood.[1][4]
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles and a full-face shield are required to protect against splashes and corrosive vapors.[4][5] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for integrity before use and dispose of them properly after handling.[1][6] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with full-length pants and closed-toe shoes, must be worn to prevent skin contact.[4] |
| Respiratory | For situations with a risk of vapor inhalation, a full-face respirator with an appropriate cartridge should be used.[4] |
III. Disposal Protocol: Neutralization of this compound
The primary and most critical step in the disposal of this compound is the controlled neutralization (quenching) of its reactive carbonyl chloride group. This process converts the reactive compound into a less hazardous carboxylate salt.
Experimental Protocol for Neutralization:
-
Preparation:
-
In a properly functioning chemical fume hood, prepare a large beaker or flask equipped with a magnetic stir bar.
-
Fill the container to no more than 25% of its volume with a cold 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). An ice bath is recommended to manage the exothermic reaction.
-
-
Slow Addition:
-
Slowly and carefully add the this compound to the stirring basic solution dropwise. Caution: This reaction is exothermic and will release carbon dioxide gas. A rapid addition can cause a violent reaction and splashing.
-
-
Monitoring and Completion:
-
Continue stirring the mixture for several hours after the addition is complete to ensure full neutralization.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter to ensure it remains basic (pH > 8). If necessary, add more sodium bicarbonate or sodium carbonate solution.
-
-
Waste Collection:
-
Once the reaction is complete and the solution has returned to room temperature, transfer the neutralized aqueous waste to a properly labeled hazardous waste container.
-
The container should be clearly labeled as "Neutralized this compound waste" and include the chemical composition (1-methyl-1H-pyrazole-4-carboxylic acid sodium salt and water).
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal company in accordance with local, regional, and national regulations.[3] Do not pour the neutralized solution down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's EHS department or emergency response team.
-
Prevent entry to the affected area.
-
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1-Methyl-1H-pyrazole-4-carbonyl chloride
Hazard Identification and Classification
Based on analogous compounds, 1-Methyl-1H-pyrazole-4-carbonyl chloride is anticipated to be a corrosive and hazardous substance. The primary hazards are summarized in the table below.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage.[2][3] |
| Acute Toxicity, Inhalation | Category 3 | Danger | Toxic if inhaled (based on evolved HCl gas).[4] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation.[5] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personal safety when handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles conforming to EN 166 or NIOSH (US) standards. A face shield should be worn in addition to goggles.[1] |
| Skin | Chemical-resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[5] |
| Lab Coat/Chemical Suit | A flame-retardant and chemical-resistant lab coat is the minimum requirement. For larger quantities, a chemical-resistant suit is advised.[1] | |
| Respiratory | Respirator | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with an appropriate acid gas cartridge is necessary.[4] |
Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Do not breathe dust, fumes, or vapors.[1]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) as the compound may be sensitive to moisture and air.[1]
-
Use spark-proof tools and explosion-proof equipment where necessary.[6]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Keep the container tightly closed and sealed.[1]
-
Store in a corrosives-compatible cabinet.
-
The compound may be light-sensitive; store in an opaque or amber container.
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Neutralization: For small spills, cautiously neutralize with a suitable agent like sodium bicarbonate.
-
Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
Disposal:
-
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.[5]
-
Do not allow the chemical to enter drains or waterways.[6]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride | C6H5ClF2N2O | CID 15340110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.ca [fishersci.ca]
- 5. biosynth.com [biosynth.com]
- 6. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
